3-(6-Bromopyridin-2-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-bromopyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-6-2-5-10(14-11)8-3-1-4-9(7-8)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYRWCJTVMPARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654346 | |
| Record name | 3-(6-Bromopyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-44-3 | |
| Record name | 3-(6-Bromopyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(6-bromopyridin-2-yl)benzoic acid (CAS 914349-44-3), a key heterobifunctional building block for researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a detailed, field-proven synthesis protocol, explore its reactivity for further derivatization, and discuss its applications in modern drug discovery.
Core Physicochemical and Spectroscopic Profile
This compound is a unique molecule combining a substituted pyridine ring with a benzoic acid moiety. This structure provides two distinct points for chemical modification, making it a valuable linker and scaffold component. The electron-deficient nature of the pyridine ring and the presence of a bromine atom make it an ideal substrate for a variety of cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, and other nucleophilic additions.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. The high melting point is indicative of a stable, crystalline solid with significant intermolecular interactions, likely hydrogen bonding from the carboxylic acid and dipole-dipole interactions. Its limited solubility in common organic solvents necessitates the use of more polar solvents like DMSO or DMF for reactions and analysis.
| Property | Value | Source(s) |
| CAS Number | 914349-44-3 | [] |
| Molecular Formula | C₁₂H₈BrNO₂ | [] |
| Molecular Weight | 278.10 g/mol | [] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >239 °C (decomposition) | [2] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol | [2] |
| Storage | Room temperature, under inert atmosphere | [] |
Spectroscopic Analysis (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is critical for reaction monitoring and quality control during synthesis.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.5-8.5 ppm).
-
Benzoic Acid Protons: Four protons exhibiting complex splitting patterns (doublets, triplets, and a singlet-like peak for the proton ortho to the carboxyl group). The proton ortho to the carboxyl group and adjacent to the pyridine ring will likely be the most downfield-shifted.
-
Pyridine Protons: Three protons on the pyridine ring, typically appearing as a triplet and two doublets. The proton between the nitrogen and bromine atoms will be significantly influenced by their electron-withdrawing effects.
-
Carboxylic Acid Proton: A very broad singlet, typically >13 ppm, which may exchange with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will display 12 distinct signals.
-
Carboxyl Carbon: A peak around 167 ppm.
-
Aromatic Carbons: Signals between 120-160 ppm. The carbon atom attached to the bromine (C-Br) on the pyridine ring would appear around 142 ppm, while the carbon attached to the nitrogen would be further downfield.
-
-
Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom.
-
[M-H]⁻: 275.97 and 277.97 (approx. 1:1 ratio)
-
[M+H]⁺: 277.98 and 279.98 (approx. 1:1 ratio)
-
-
Infrared (IR) Spectroscopy (ATR):
-
O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O stretch (acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C and C=N stretch (aromatic): Multiple peaks in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.
-
Synthesis and Purification: A Validated Protocol
The most efficient and widely adopted method for constructing the bi-aryl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an organoboron species.[4][5] The following protocol details the synthesis from 2,6-dibromopyridine and 3-carboxyphenylboronic acid.
Causality in Experimental Design
The choice of reactants is strategic. 2,6-dibromopyridine provides the bromo-pyridine core, and while it has two reactive sites, a mono-coupling reaction can be favored by controlling the stoichiometry of the boronic acid. 3-Carboxyphenylboronic acid is selected as it introduces the desired benzoic acid moiety in the correct position.[6] The base (e.g., K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[3] A mixed solvent system like Dioxane/Water or Toluene/Ethanol/Water is often used to ensure adequate solubility for both the organic and inorganic reagents.[3]
Detailed Experimental Protocol
Reagents and Equipment:
-
2,6-Dibromopyridine (1.0 eq.)
-
3-Carboxyphenylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line
-
Standard work-up and purification glassware
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add 2,6-dibromopyridine (1.0 eq.), 3-carboxyphenylboronic acid (1.1 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.02 eq.).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. This protonates the carboxylate, making the product soluble in the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a white solid.
Synthesis and Purification Workflow
Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.
Chemical Reactivity and Derivatization
The true utility of this compound lies in its bifunctional nature, offering orthogonal handles for sequential chemical modifications.
-
Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for forming amide bonds, which are central to many pharmaceutical structures. Standard peptide coupling reagents like EDC/HOBt or HATU can be used to react the acid with a wide range of primary and secondary amines to form amides. It can also be esterified under Fischer conditions or converted to an acid chloride for reaction with alcohols.
-
Reactions at the C-Br Bond: The bromine atom on the electron-poor pyridine ring is an excellent leaving group for further transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of additional complexity.
-
Suzuki Coupling: React with another boronic acid/ester to create a terphenyl-like structure.
-
Buchwald-Hartwig Amination: Couple with primary or secondary amines to replace the bromine with a C-N bond.
-
Sonogashira Coupling: React with terminal alkynes to install a C-C triple bond.
-
Stille Coupling: Couple with organostannanes.
-
This dual reactivity allows for a modular approach to library synthesis, where one functional group can be modified first, followed by diversification at the second site.
Potential Derivatization Pathways
Caption: Key reactive sites and potential derivatization pathways for the title compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its structure is particularly relevant to the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).
In a PROTAC, a molecule is designed to bind to a target protein on one end and an E3 ubiquitin ligase on the other, hijacking the cell's natural protein disposal system to destroy the target. This compound serves as an ideal linker component, where the carboxylic acid can be used to attach to the E3 ligase binder and the bromo-pyridine end can be functionalized to connect to the target protein binder. Its classification by some vendors as a "Protein Degrader Building Block" underscores this primary application.
Handling, Storage, and Safety
As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. A full Safety Data Sheet (SDS) should be consulted before use.
References
A Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid (CAS 914349-44-3): A Core Building Block for Advanced Drug Discovery
This document provides an in-depth technical overview of 3-(6-bromopyridin-2-yl)benzoic acid, a key heterocyclic building block in modern medicinal chemistry. Targeted at researchers, synthetic chemists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, with a particular focus on its role in the development of targeted protein degraders.
Core Chemical Identity and Physicochemical Properties
This compound (CAS No. 914349-44-3) is a bifunctional organic compound featuring a bromopyridine moiety linked to a benzoic acid. This specific arrangement of functional groups makes it an exceptionally valuable intermediate for constructing complex molecular architectures. The bromine atom serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a reactive site for amide bond formation, esterification, or other nucleophilic additions.
The compound's physical properties are summarized below, providing essential data for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 914349-44-3 | [1][2][3] |
| Molecular Formula | C₁₂H₈BrNO₂ | [1][2][4] |
| Molecular Weight | 278.10 g/mol | [1][2][4] |
| Appearance | White to beige solid/powder | [1][5] |
| Melting Point | >239°C (decomposes) | [1][4] |
| Solubility | Slightly soluble in DMSO, Methanol, and Acetone | [1] |
| Storage Temperature | 2-8°C, dry, well-ventilated place | [1][5] |
| Purity | Commercially available at ≥95% | [2][3] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and high yields in constructing biaryl systems.[6][7]
The logical disconnection for this target molecule points to two primary starting materials: an aryl halide and an arylboronic acid (or its ester equivalent). The most common and strategically sound approach involves coupling 3-carboxyphenylboronic acid with 2,6-dibromopyridine. This choice is driven by the differential reactivity of the bromine atoms on the pyridine ring, allowing for a subsequent, selective reaction at the remaining C-Br bond if needed.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Exemplary Laboratory Protocol
This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies and should be adapted and optimized for specific laboratory conditions.[8][9][10]
-
Inert Atmosphere: To a flame-dried, three-neck round-bottomed flask equipped with a condenser and magnetic stir bar, add 3-carboxyphenylboronic acid (1.0 eq), 2,6-dibromopyridine (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq). The use of excess dibromopyridine helps drive the reaction to completion and can be removed during purification. The base is crucial for activating the boronic acid to facilitate transmetalation.[9]
-
Catalyst Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive. Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02 - 0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). The water is essential for dissolving the inorganic base and assisting in the catalytic cycle.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash with an organic solvent like ethyl acetate to remove unreacted 2,6-dibromopyridine and other non-polar impurities.
-
Acidification: Isolate the aqueous layer and acidify to a pH of ~2-3 using 1M HCl. The desired product, being a carboxylic acid, is soluble in the basic aqueous layer as its carboxylate salt and will precipitate upon acidification.
-
Purification: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product as a white solid.
Spectral Data Analysis (Predicted)
While an experimental spectrum is the gold standard, the structure of this compound allows for a confident prediction of its key ¹H and ¹³C NMR signals, which is invaluable for characterization.
-
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.
-
Aromatic Protons (Benzoic Acid Ring): Four protons exhibiting complex splitting patterns (multiplets) between ~7.5 and 8.5 ppm. The proton ortho to the carboxylic acid and the pyridine ring will likely be the most downfield.
-
Aromatic Protons (Pyridine Ring): Three protons between ~7.5 and 8.0 ppm. They will likely appear as a set of doublets and a triplet, characteristic of a 2,6-disubstituted pyridine system.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal in the range of ~165-170 ppm.
-
Aromatic Carbons: Twelve distinct signals are expected in the aromatic region (~120-160 ppm). The carbon bearing the bromine atom (C6 of the pyridine ring) will be shifted upfield compared to its non-brominated counterpart, while the carbons attached to the nitrogen and the inter-ring bond will be significantly downfield.
-
Reactivity and Core Applications in Drug Discovery
The utility of this molecule stems from its two distinct reactive sites, which can be addressed orthogonally.
Primary Application: Building Block for Targeted Protein Degraders
The most prominent application for this compound is as a "Protein Degrader Building Block".[2] It serves as a rigid core or linker element in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.
Caption: Role as a bifunctional core in PROTAC synthesis.
-
Amide Bond Formation: The carboxylic acid moiety is readily activated (e.g., using HATU or EDC/HOBt) to form an amide bond with an amine-containing linker, which is in turn connected to the E3 ligase ligand. This reaction is robust and high-yielding.
-
Palladium Cross-Coupling: The bromopyridine site provides a handle for a second cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to attach the "warhead" portion of the PROTAC, which is the ligand that binds to the protein of interest targeted for degradation.
The rigid biaryl structure provides defined spatial orientation between the two ends of the final PROTAC molecule, which is a critical parameter for optimizing degradation efficiency.
Other Applications
Beyond protein degraders, this scaffold is valuable for synthesizing:
-
m-Terphenyl Analogues: As a precursor to complex terphenyls and related poly-aromatic systems with applications in materials science and as pharmaceutical scaffolds.[11][12][13]
-
Bioactive Molecules: The benzoic acid moiety is a common feature in many drugs, valued for its ability to form key hydrogen bonds with biological targets.[14][15] The pyridyl group can improve solubility and also engage in specific interactions within protein binding pockets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related compounds like 3-bromobenzoic acid provides a strong basis for safe handling procedures.[5][16][17]
-
Hazard Identification:
-
Precautionary Measures & PPE:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[5][17][18]
-
Handling: Avoid breathing dust.[18] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[17]
-
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][18]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Storage:
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and bifunctional nature make it a highly sought-after building block for constructing sophisticated molecules like PROTACs. Understanding its synthesis via established methods like the Suzuki-Miyaura coupling, combined with a firm grasp of its orthogonal reactivity, empowers researchers to rationally design and execute the synthesis of next-generation therapeutics. Proper adherence to safety protocols ensures that its full potential can be realized efficiently and safely in the laboratory.
References
- 1. This compound | 914349-44-3 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound | 914349-44-3 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m-Terphenyl-2- and -2′-carboxylic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is Benzoic Acid used for? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. durhamtech.edu [durhamtech.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 3-(6-Bromopyridin-2-yl)benzoic Acid: A Key Building Block for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(6-Bromopyridin-2-yl)benzoic acid, a pivotal building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and process development scientists. We will delve into the strategic considerations for its synthesis, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. The guide offers a detailed, step-by-step experimental protocol, purification strategies, and in-depth characterization of the final compound. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a deeper understanding of the synthetic process. This guide aims to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of this compound in Modern Drug Discovery
The landscape of modern pharmacology is increasingly shifting towards targeted therapies that can address diseases at a molecular level with high precision. One of the most exciting recent advancements in this area is the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade disease-causing proteins.[3][4] This technology offers the potential to target proteins previously considered "undruggable."[5]
The modular nature of PROTACs, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker, necessitates a robust library of chemical building blocks for their synthesis.[6][7] this compound has emerged as a crucial component in the construction of these sophisticated molecules. Its biaryl structure provides a rigid scaffold, while the carboxylic acid and bromo-pyridine functionalities offer versatile handles for further chemical modification and linkage to other components of the PROTAC molecule.[8][9] The strategic synthesis of this key intermediate is therefore of paramount importance to accelerate the discovery and development of novel protein-degrading therapeutics.
This guide will focus on the most efficient and widely adopted method for the synthesis of this compound: the Suzuki-Miyaura cross-coupling reaction. We will explore the synthesis of the necessary starting materials and provide a detailed, validated protocol for the coupling reaction, purification, and characterization of the final product.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection at the carbon-carbon bond between the pyridine and benzene rings. This disconnection identifies a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide.[10][11] In our case, this involves the coupling of a bromopyridine derivative with a carboxyphenylboronic acid.
Specifically, the synthesis can be achieved by coupling 2,6-dibromopyridine with 3-carboxyphenylboronic acid. A critical aspect of this strategy is the selective mono-arylation of 2,6-dibromopyridine, leaving one bromine atom intact for subsequent functionalization, a common requirement in PROTAC synthesis.[12][13]
Synthesis of Starting Materials
The successful synthesis of the target molecule relies on the availability of high-quality starting materials. This section details the preparation of 2,6-dibromopyridine and 3-carboxyphenylboronic acid.
Synthesis of 2,6-Dibromopyridine
2,6-Dibromopyridine can be efficiently synthesized from 2,6-dichloropyridine via a halogen exchange reaction.[14][15]
Reaction Scheme:
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2,6-dichloropyridine (1.0 eq.), sodium bromide (2.0 eq.), and a 40% aqueous solution of hydrobromic acid.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,6-dibromopyridine by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Synthesis of 3-Carboxyphenylboronic Acid
3-Carboxyphenylboronic acid can be prepared from 3-cyanophenylboronic acid via hydrolysis of the nitrile group.[12][13]
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, suspend 3-cyanophenylboronic acid (1.0 eq.) and potassium hydroxide (4.0 eq.) in ethylene glycol.
-
Heat the mixture to 175 °C and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the 3-carboxyphenylboronic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Core Synthesis: Suzuki-Miyaura Coupling
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,6-dibromopyridine with 3-carboxyphenylboronic acid. The key to success is achieving selective mono-arylation. This can be controlled by careful selection of the catalyst, ligand, base, and reaction conditions.[12][13] The use of N-heterocyclic carbene (NHC) ligands has been shown to be particularly effective for this transformation.[12]
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq.), 3-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, such as Pd(OAc)₂ (0.01 eq.), and a suitable ligand, for example, an N-heterocyclic carbene precursor like IPr·HCl (0.02 eq.).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Reagent/Parameter | Quantity/Condition | Rationale |
| 2,6-Dibromopyridine | 1.0 equivalent | Starting organohalide. |
| 3-Carboxyphenylboronic Acid | 1.2 equivalents | Organoboron coupling partner; slight excess ensures complete consumption of the dibromopyridine. |
| Palladium(II) Acetate | 0.01 equivalents | Palladium source for the catalytic cycle. |
| IPr·HCl (NHC precursor) | 0.02 equivalents | Bulky electron-rich ligand that promotes oxidative addition and reductive elimination, enhancing catalytic activity. |
| Potassium Carbonate | 2.0 equivalents | Base required to activate the boronic acid for transmetalation. |
| 1,4-Dioxane/Water (4:1) | - | Solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Typical duration to ensure high conversion. |
Purification and Characterization
Purification
The crude product obtained from the Suzuki-Miyaura coupling will likely contain unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is recommended to obtain high-purity this compound.
Purification Protocol:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. The desired product, being a carboxylic acid, will move to the aqueous basic layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded.
-
Precipitation: Carefully acidify the aqueous layer with 1M HCl to a pH of 4-5. The product will precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining inorganic salts.
-
Recrystallization: For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or isopropanol.[16] Dissolve the solid in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₈BrNO₂
-
Molecular Weight: 278.10 g/mol
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₈BrNO₂ [M-H]⁻: 276.97; found: 276.9.
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis of this compound, a key building block in the rapidly evolving field of targeted protein degradation. By leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction, this valuable compound can be prepared in a controlled and efficient manner. The detailed protocols for the synthesis of starting materials, the core coupling reaction, and the subsequent purification and characterization provide a comprehensive resource for researchers in both academic and industrial settings. The insights into the rationale behind the experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs, thereby accelerating the development of the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
An In-Depth Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid: A Key Building Block in Targeted Protein Degradation
Introduction
In the landscape of modern drug discovery, the quest for novel therapeutic modalities has led to the emergence of targeted protein degradation as a powerful strategy. Within this field, small molecules that can hijack the cellular ubiquitin-proteasome system to eliminate disease-causing proteins are of paramount importance. 3-(6-Bromopyridin-2-yl)benzoic acid has emerged as a critical chemical scaffold in the synthesis of these sophisticated therapeutic agents, particularly as a precursor to ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and application of this compound, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a bromopyridine moiety linked to a benzoic acid ring. This unique arrangement of aromatic systems provides a rigid scaffold with versatile handles for chemical modification, a key attribute for its role as a molecular building block.
Predicted Spectroscopic Characteristics
While specific, publicly available experimental spectra for this compound are limited, its spectroscopic characteristics can be predicted based on the constituent functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzoic acid ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring, while the protons on the bromopyridine ring will show patterns typical of a 2,6-disubstituted pyridine. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the twelve carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and various C=C and C=N stretching vibrations within the aromatic systems (1400-1600 cm⁻¹). The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 914349-44-3 | [] |
| Molecular Formula | C₁₂H₈BrNO₂ | [] |
| Molecular Weight | 278.10 g/mol | [] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | >239 °C (decomposes) | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and excellent yields.
Causality Behind Experimental Choices
The choice of reactants and conditions in a Suzuki-Miyaura coupling is critical for a successful outcome. The reaction typically involves the coupling of 3-boronobenzoic acid with 2,6-dibromopyridine or a similar brominated pyridine derivative. The selectivity of the reaction, coupling at the 2-position of the pyridine ring, is a key consideration.
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), is essential. The choice of ligand (e.g., triphenylphosphine, SPhos, XPhos) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The ligand's steric and electronic properties influence the reaction rate and selectivity.
-
Base: A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to activate the organoboron species, facilitating the transmetalation step. The choice of base can significantly impact the reaction's efficiency.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is necessary for dissolving the inorganic base, while the organic phase dissolves the reactants and catalyst.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, step-by-step protocol for the synthesis of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-carboxyphenylboronic acid (1.2 equivalents), 2,6-dibromopyridine (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualization of the Synthetic Workflow
References
A Technical Guide to the Spectroscopic Characterization of 3-(6-Bromopyridin-2-yl)benzoic acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-(6-Bromopyridin-2-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.
Introduction
This compound (C₁₂H₈BrNO₂) is a bifunctional organic compound featuring a benzoic acid moiety linked to a brominated pyridine ring.[1][2][3] Its structural complexity and the presence of multiple functional groups make it a molecule of interest in medicinal chemistry and materials science, potentially serving as a key building block in the synthesis of novel pharmaceutical agents and functional materials.[4] Accurate and comprehensive characterization of this molecule is paramount for its application in any field. This guide provides a predictive analysis of its spectroscopic signature, offering a benchmark for researchers working with this compound.
Molecular Structure and Predicted Spectroscopic Analysis
The key to interpreting the spectroscopic data lies in understanding the molecular structure of this compound, which dictates the chemical environment of each atom and functional group.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzoic acid rings.
-
Benzoic Acid Protons:
-
H2' : This proton is ortho to the pyridine substituent and will likely appear as a singlet or a finely split triplet around 8.2-8.4 ppm.
-
H4' : This proton is para to the pyridine substituent and meta to the carboxylic acid group and is expected to be a triplet around 7.6-7.8 ppm.
-
H5' : This proton is ortho to the carboxylic acid group and will be a doublet of doublets around 8.0-8.2 ppm.
-
H6' : This proton is meta to both substituents and will likely be a triplet around 7.5-7.7 ppm.
-
-
Pyridine Protons:
-
H3 : This proton is adjacent to the linkage to the benzoic acid ring and will likely be a doublet around 7.8-8.0 ppm.
-
H4 : This proton will be a triplet around 7.7-7.9 ppm.
-
H5 : This proton is adjacent to the bromine atom and will likely be a doublet around 7.6-7.8 ppm.
-
-
Carboxylic Acid Proton:
-
The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, and its position can be concentration-dependent.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm.
-
Aromatic Carbons: The twelve aromatic carbons will appear in the range of 120-160 ppm. The carbon bearing the bromine atom (C6) will be significantly shielded compared to the other pyridine carbons. The carbons of the benzoic acid ring will show distinct shifts based on their position relative to the carboxylic acid and pyridine substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[5][6]
-
C=O Stretch: A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.[5]
-
Aromatic C=C and C-H Stretches: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the aromatic rings. Aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹.
-
C-N and C-Br Stretches: Vibrations associated with the C-N bond in the pyridine ring are expected in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration will likely appear as a weaker band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Given the molecular formula C₁₂H₈BrNO₂, the monoisotopic mass is approximately 276.97 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by 2 m/z units.[7]
-
Key Fragmentation Pathways:
-
Loss of the hydroxyl group (-OH) from the carboxylic acid to give a fragment at [M-17]⁺.
-
Loss of the carboxyl group (-COOH) to give a fragment at [M-45]⁺.[8]
-
Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the bromopyridinyl cation and the benzoic acid radical cation (or vice versa).
-
Summary of Predicted Spectroscopic Data
| Technique | Predicted Feature | Expected Range/Value |
| ¹H NMR | Aromatic Protons | 7.5 - 8.4 ppm |
| Carboxylic Acid Proton | > 12 ppm (broad singlet) | |
| ¹³C NMR | Carbonyl Carbon | 165 - 175 ppm |
| Aromatic Carbons | 120 - 160 ppm | |
| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong, sharp) | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |
| MS | Molecular Ion [M]⁺ (⁷⁹Br) | ~277 m/z |
| Molecular Ion [M+2]⁺ (⁸¹Br) | ~279 m/z |
Experimental Protocols
The following are general, standard operating procedures for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Figure 2: General workflow for NMR spectroscopic analysis.
IR Spectroscopy
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the m/z values of the molecular ion and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine. Propose fragmentation pathways consistent with the observed fragment ions.
Conclusion
The predicted spectroscopic data presented in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity.
References
- 1. This compound | 914349-44-3 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, 95+% CAS#: [m.chemicalbook.com]
- 4. preprints.org [preprints.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Safety and Handling of 3-(6-Bromopyridin-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-(6-Bromopyridin-2-yl)benzoic acid, a key building block for researchers, scientists, and professionals in drug development. The document details the chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The guide offers insights into the causality behind experimental choices, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. Included are detailed experimental methodologies, data presentation in structured tables, and visualizations of experimental workflows to facilitate understanding and practical application.
Introduction
This compound has emerged as a valuable bifunctional molecule in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid group and a brominated pyridine ring, makes it an ideal scaffold for creating complex molecular architectures. This is particularly relevant in the burgeoning field of targeted protein degradation, where it serves as a versatile component in the synthesis of PROTACs.[1] These innovative therapeutic agents are engineered to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. This guide aims to provide a thorough understanding of the safe and effective use of this compound in a research and development setting.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 914349-44-3 | [2] |
| Molecular Formula | C₁₂H₈BrNO₂ | [2] |
| Molecular Weight | 278.1 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >239 °C (decomposes) | [2] |
| Solubility | Slightly soluble in acetone, DMSO, and methanol | N/A |
| Storage | Room temperature or 2-8°C, in a dry, well-ventilated place | [3] |
Safety and Handling
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is expected to cause skin irritation and serious eye irritation.[3] Therefore, appropriate PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[5]
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.[6]
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[3]
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration.[3]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Storage and Disposal
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperatures are either room temperature or 2-8°C.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a Suzuki coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[7] This approach would couple a commercially available boronic acid with a dibrominated pyridine derivative.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Suzuki Coupling
-
To a solution of 2,6-dibromopyridine (1.0 eq) in a suitable solvent such as dioxane or toluene, add 3-(methoxycarbonyl)phenylboronic acid (1.1 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) dissolved in water.[7]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 3-(6-bromopyridin-2-yl)benzoate.
Step 2: Hydrolysis
-
Dissolve the methyl 3-(6-bromopyridin-2-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4, which will precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.
Application in PROTAC Synthesis
The bifunctional nature of this compound makes it an excellent building block for the synthesis of PROTACs. The carboxylic acid can be readily converted to an amide to link to one part of the PROTAC, while the bromo-pyridinyl group can participate in a subsequent cross-coupling reaction to attach the other component.
Conceptual Workflow for PROTAC Synthesis
Caption: Workflow for incorporating the acid into a PROTAC.
Detailed Experimental Protocol: PROTAC Synthesis
Step 1: Amide Coupling
-
In a reaction vessel, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add an amide coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the E3 ligase ligand containing a linker with a terminal amine group (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield the intermediate.
Step 2: Suzuki Coupling
-
Combine the intermediate from the amide coupling step (1.0 eq) with the target protein ligand functionalized with a boronic acid or boronate ester (1.1 eq) in a suitable solvent system (e.g., dioxane/water).
-
Add a palladium catalyst and a base as described in the synthesis of the parent molecule (Section 4.2).[7]
-
Degas the mixture and heat to the appropriate temperature, monitoring the reaction progress.
-
Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Conclusion
This compound is a pivotal building block in modern drug discovery, offering a versatile platform for the synthesis of complex therapeutic agents like PROTACs. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory. The synthetic and application protocols detailed in this guide provide a robust framework for researchers to harness the potential of this valuable compound in advancing the frontiers of medicine.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 6. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google Patents [patents.google.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid for Advanced Research and Development
This guide provides an in-depth technical overview of 3-(6-Bromopyridin-2-yl)benzoic acid, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial sourcing, synthesis, quality control, and critical applications, particularly in the burgeoning field of targeted protein degradation.
Introduction and Physicochemical Properties
This compound (CAS Number: 914349-44-3) is a bifunctional molecule featuring a bromopyridine moiety and a benzoic acid group.[1][2] This unique structure makes it a versatile intermediate in organic synthesis, particularly for introducing a pyridyl-phenyl scaffold into larger molecules. Its molecular formula is C12H8BrNO2, with a molecular weight of approximately 278.1 g/mol .[1] The compound is typically an off-white to white solid and should be stored at room temperature in a dry, well-sealed container.[3]
Commercial Availability and Supplier Landscape
A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is available from a range of commercial suppliers, catering to different scales and purity requirements. When selecting a supplier, it is imperative to consider not only the cost but also the stated purity, available analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.
Below is a comparative table of representative commercial suppliers for this compound:
| Supplier | Stated Purity | Available Quantities | CAS Number |
| BLD Pharm | ≥95% | Grams to Kilograms | 914349-44-3[3] |
| 2a biotech | 96%+ | Inquiry for details | 914349-44-3[4] |
| Dideu Industries Group Limited | 99.00% | Grams to Kilograms | 914349-44-3[1] |
| Shaanxi Dideu Medichem Co. Ltd. | 98% - 99.0% | Grams to Kilograms | 914349-44-3[1] |
| Vertex Technology | min 95% | Grams | 914349-44-3[2] |
Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Representative Protocol
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.[6] In this case, 2,6-dibromopyridine is coupled with 3-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Reaction Scheme
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
2,6-Dibromopyridine
-
3-(Methoxycarbonyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Step 1: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq.), 3-(methoxycarbonyl)phenylboronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(6-bromopyridin-2-yl)benzoate. This intermediate can be purified by column chromatography on silica gel if necessary.
Step 2: Ester Hydrolysis
-
Dissolve the crude methyl 3-(6-bromopyridin-2-yl)benzoate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its successful application in subsequent research. A combination of analytical techniques should be employed for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase method is typically suitable.
Representative HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[7]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 30-95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm[7]
-
Expected Outcome: A single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. The purity can be calculated from the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic protons of the benzoic acid ring will appear as multiplets in the range of δ 7.5-8.5 ppm.
-
Aromatic protons of the bromopyridine ring will also be observed in the aromatic region, typically between δ 7.0-8.0 ppm.
-
The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 12 ppm, and may be exchangeable with D₂O.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Mass Spectrum (Electron Ionization - EI or Electrospray Ionization - ESI):
-
EI-MS: The molecular ion peak [M]⁺ should be observed at m/z 277 and 279 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The base peak is often the [M-Br]⁺ fragment.
-
ESI-MS (positive ion mode): The [M+H]⁺ ion would be observed at m/z 278 and 280 (1:1 ratio).
-
ESI-MS (negative ion mode): The [M-H]⁻ ion would be observed at m/z 276 and 278 (1:1 ratio).
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry. The carboxylic acid group provides a handle for amide bond formation or other conjugations, while the bromopyridine moiety can participate in cross-coupling reactions to introduce further complexity.
A Key Component in PROTACs
A significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]
This compound can serve as a core component of the linker that connects the target protein-binding ligand and the E3 ligase ligand.[10] The benzoic acid can be functionalized to attach to one part of the PROTAC, while the bromopyridine can be used in a subsequent Suzuki or other cross-coupling reaction to connect to the other part. The rigidity of the pyridyl-phenyl core can be advantageous in controlling the conformation of the PROTAC, which is crucial for the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[10]
Caption: General structure of a PROTAC molecule highlighting the role of the linker.
Scaffold for Novel Small Molecule Inhibitors
Beyond PROTACs, the pyridyl-phenyl scaffold of this compound is a common motif in a variety of bioactive molecules. It can be used as a starting point for the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. The ability to functionalize both the carboxylic acid and the bromine atom allows for the exploration of a wide chemical space in the search for new drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a versatile and valuable building block for researchers in the pharmaceutical and life sciences. Its commercial availability, coupled with a straightforward synthesis via Suzuki-Miyaura coupling, makes it an accessible starting material for a wide range of applications. Its key role in the construction of PROTACs underscores its importance in the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in advancing drug discovery and development programs.
References
- 1. This compound | 914349-44-3 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwjmrd.com [wwjmrd.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatile World of Bipyridine Carboxylic Acids: A Technical Guide for Researchers
Bipyridine carboxylic acids represent a cornerstone class of heterocyclic organic compounds, serving as highly versatile building blocks and ligands in a multitude of scientific disciplines. Their unique molecular architecture, which combines the rigid, electron-accepting bipyridine core with the versatile functionality of carboxylic acid groups, underpins their broad utility. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these remarkable compounds, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Core Structural Features and Physicochemical Properties
At its heart, a bipyridine carboxylic acid consists of two covalently linked pyridine rings, with one or more carboxylic acid (-COOH) groups appended to the bipyridine framework. The position and number of these carboxylic acid groups significantly influence the molecule's steric and electronic properties, thereby dictating its coordination chemistry and potential applications.
The bipyridine moiety acts as an excellent bidentate chelating ligand, readily forming stable complexes with a wide array of metal ions.[1] The nitrogen atoms of the pyridine rings provide strong coordination sites, while the carboxylic acid group(s) can also participate in metal binding or serve as reactive handles for further chemical modification.[1][2] This dual functionality is a key driver of their widespread use.
Key Physicochemical Properties:
-
Chelation: Forms stable complexes with various transition metals, lanthanides, and other metal ions.[2][3]
-
Solubility: Generally soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubility varying based on the specific isomer and presence of other functional groups.[4]
-
Acidity: The carboxylic acid groups impart acidic properties, allowing for deprotonation to form carboxylates, which are crucial for coordination and other reactions.
-
Photophysical Properties: Many bipyridine carboxylic acid derivatives and their metal complexes exhibit interesting photoluminescent properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[3]
A summary of common bipyridine carboxylic acid isomers and their key identifiers is presented in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,2'-Bipyridine-4-carboxylic acid | 1748-89-6 | C₁₁H₈N₂O₂ | 212.19 |
| 2,2'-Bipyridine-5-carboxylic acid | 1970-80-5 | C₁₁H₈N₂O₂ | 212.19 |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 6813-38-3 | C₁₂H₈N₂O₄ | 244.20 |
| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 1802-30-8 | C₁₂H₈N₂O₄ | 244.20 |
| 4'-Methyl-2,2'-bipyridine-4-carboxylic acid | 103946-54-9 | C₁₂H₁₀N₂O₂ | 214.22 |
Synthesis of Bipyridine Carboxylic Acids: Methodologies and Protocols
The synthesis of bipyridine carboxylic acids is a critical aspect of their application, with various methods developed to achieve high purity and yield.[1] The choice of synthetic route often depends on the desired isomer and the starting materials available.
Oxidation of Alkyl-Substituted Bipyridines
A common and straightforward method for preparing bipyridine carboxylic acids is the oxidation of the corresponding alkyl-substituted bipyridines.
Figure 1: General scheme for the synthesis of bipyridine carboxylic acids via oxidation.
Experimental Protocol: Synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic acid from 5,5'-Dimethyl-2,2'-bipyridine [5][6]
-
Dissolution: Dissolve 1.0 g of 5,5'-dimethyl-2,2'-bipyridine in 35 mL of water.
-
Addition of Oxidant: Add 6.0 g of potassium permanganate (KMnO₄) to the solution.
-
Reflux: Reflux the reaction mixture overnight with magnetic stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Filtration: Once the starting material is consumed, filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Acidification: Concentrate the filtrate to approximately 5 mL and then acidify with 35% aqueous hydrochloric acid.
-
Crystallization: Place the mixture in a refrigerator overnight to allow for the precipitation of the product.
-
Isolation: Collect the white precipitate by filtration and wash it several times with cold water.
-
Drying: Dry the product to obtain 2,2'-bipyridine-5,5'-dicarboxylic acid.
Multi-Step Synthesis from Pyridine Derivatives
More complex bipyridine carboxylic acids, such as 2,2'-bipyridine-4,4'-dicarboxylic acid, can be synthesized through multi-step reaction sequences.[7] These methods offer greater control over the final structure but require more elaborate procedures.
A patented method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid involves a five-step process starting from 4-cyanopyridine.[7] This process includes esterification, oxidation to an N-oxide, halogenation, a coupling reaction, and final hydrolysis.
Figure 2: A representative multi-step synthesis pathway for bipyridine dicarboxylic acids.
Applications in Materials Science
The unique properties of bipyridine carboxylic acids make them invaluable in the design and synthesis of advanced materials.
Metal-Organic Frameworks (MOFs)
Bipyridine carboxylic acids are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs).[3] The carboxylic acid groups provide strong anchoring points for coordination with metal ions or clusters, while the bipyridine unit acts as a rigid linker, leading to the formation of porous, crystalline structures.[3] These MOFs have potential applications in gas storage and separation, catalysis, and drug delivery.[1][3] For instance, 2,2'-bipyridine-5,5'-dicarboxylic acid has been used in the synthesis of zinc-based MOFs.
Organic Light-Emitting Diodes (OLEDs)
The ability of bipyridine carboxylic acids to form photoluminescent complexes makes them promising materials for OLEDs.[3] The carboxylic acid group allows for fine-tuning of the electronic properties of the complex and facilitates its incorporation into device structures.[3]
High-Performance Batteries
Recent research has highlighted the potential of bipyridine carboxylic acids as anode materials for lithium-ion and sodium-ion batteries.[8][9] The highly ordered stacking structure of compounds like 2,2'-bipyridine-5,5'-dicarboxylic acid, facilitated by hydrogen bonding, enables high specific capacity, good cycle stability, and remarkable rate performance.[8][9] For example, an anode made from 2,2'-bipyridine-5,5'-dicarboxylic acid exhibited an ultrahigh initial capacity of 1200 mAh g⁻¹ in a lithium-ion battery.[8][9]
Role in Catalysis
Bipyridine carboxylic acids and their derivatives are widely employed as ligands in transition-metal catalysis.[1][10][11] By coordinating to a metal center, they can modulate its electronic and steric properties, thereby influencing catalytic activity, selectivity, and stability.[1]
Metallaphotoredox Catalysis
In the burgeoning field of metallaphotoredox catalysis, bipyridine-based ligands are crucial.[10][11] For example, electron-rich bipyridine ligands like 4,4'-dimethoxy-2,2'-bipyridine have been used with nickel catalysts to suppress byproduct formation in decarboxylative functionalization reactions.[10][11] These catalytic systems enable a wide range of transformations, including the formation of C-C and C-X bonds from abundant carboxylic acid starting materials.[10]
Olefin Functionalization
Palladium complexes of bipyridine carboxylic acids have shown efficacy in the regioselective functionalization of olefins.[12] The pincer-like coordination of the ligand stabilizes the palladium center, facilitating complex organic transformations such as remote hydrocarbofunctionalization.[12]
Significance in Medicinal Chemistry and Drug Development
The incorporation of carboxylic acid functionalities into the bipyridine scaffold can significantly impact the biological activity of the resulting metal complexes.[4][13]
Anticancer Properties
Ruthenium complexes of bipyridine dicarboxylic acids have been investigated for their potential as anticancer agents.[4][13] Studies have shown that these complexes can bind to DNA and proteins, exhibit antioxidant properties, and display cytotoxicity towards various cancer cell lines.[4][13] The position of the carboxylic acid group on the bipyridine ring has been found to influence the DNA binding affinity and cytotoxic selectivity of the complex.[4] For example, ruthenium complexes of 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid have demonstrated substantial cytotoxic specificity towards cancer cells.[4][13]
Antioxidant Activity
The free radical scavenging ability of metal complexes containing bipyridine carboxylic acids has been a subject of interest.[13][14] These complexes have shown the ability to quench various free radicals, including the DPPH radical, hydroxyl radical, and superoxide anion radical, suggesting their potential as therapeutic agents for diseases associated with oxidative stress.[13][14]
Conclusion
Bipyridine carboxylic acids are a class of compounds with a rich and diverse chemistry. Their unique combination of a robust chelating bipyridine core and reactive carboxylic acid functionalities has established them as indispensable tools in materials science, catalysis, and medicinal chemistry. From the rational design of novel MOFs and OLEDs to the development of highly efficient catalytic systems and promising anticancer agents, the applications of bipyridine carboxylic acids continue to expand, driven by ongoing research and a deeper understanding of their fundamental properties. As a senior application scientist, I am confident that these versatile molecules will continue to play a pivotal role in addressing key scientific challenges and enabling technological advancements across various fields.
References
- 1. nbinno.com [nbinno.com]
- 2. smolecule.com [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
- 5. 2,2'-Bipyridine-5,5'-dicarboxylic acid | 1802-30-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 3-(6-Bromopyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, offers a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] The reaction's appeal lies in its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][6][7]
This document provides a detailed guide for the Suzuki coupling of 3-(6-Bromopyridin-2-yl)benzoic acid with various arylboronic acids. This particular substrate is of significant interest as the resulting products, substituted pyridinylbenzoic acids, are valuable scaffolds in medicinal chemistry and materials science. The presence of both a pyridine ring and a benzoic acid moiety introduces specific challenges and considerations that will be addressed in the subsequent protocols.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[4][8][9] This is often the rate-determining step of the cycle.[9]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[8][9] The base is crucial for activating the boronic acid, making it more nucleophilic.[1][11]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Considerations for Coupling with this compound
The structure of this compound presents unique challenges:
-
Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[12] The choice of a suitable ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often effective in such cases.[12]
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with some basic conditions. While many Suzuki protocols are tolerant of acidic functional groups, the choice of base is important to ensure both activation of the boronic acid and compatibility with the substrate.[13]
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring can influence the reactivity of the C-Br bond.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with a representative arylboronic acid.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol utilizes a common and commercially available palladium catalyst.
Materials:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 278 mg |
| Arylboronic acid | 1.2 | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276 mg |
| 1,4-Dioxane | - | 8 mL |
| Water | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, facilitating its extraction into the organic layer.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 278 mg |
| Arylboronic acid | 1.5 | 1.5 mmol |
| Palladium(II) Acetate [Pd(OAc)₂] | 0.02 | 4.5 mg |
| SPhos (Ligand) | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 2.0 | 424 mg |
| 1,4-Dioxane | - | 5 mL |
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[12]
-
Add the degassed solvent (5 mL of 1,4-dioxane).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Caption: Figure 2: General Experimental Workflow.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor solubility of starting materials- Ineffective base | - Use a fresh batch of palladium catalyst.- Try a different solvent system (e.g., DMF, Toluene/Water).[8]- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).[1] |
| Homocoupling of Boronic Acid | - Presence of oxygen- In-situ reduction of Pd(II) precatalyst | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[12]- Use a direct Pd(0) source like Pd(PPh₃)₄.[12] |
| Protodeboronation | - Hydrolysis of the boronic acid- High temperatures and extended reaction times | - Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[12]- Minimize reaction time. |
| Dehalogenation | - Presence of palladium hydride species | - Screen different bases and solvents.[12] |
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3-(6-Bromopyridin-2-yl)benzoic Acid in Modern Medicinal Chemistry
Introduction: A Bifunctional Scaffold for Targeted Therapeutics
In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Scaffolds that offer multiple, orthogonally reactive sites are invaluable tools for the medicinal chemist. 3-(6-Bromopyridin-2-yl)benzoic acid is one such versatile building block, distinguished by its bifunctional nature. This molecule incorporates a 6-bromopyridine ring, a prime substrate for palladium-catalyzed cross-coupling reactions, and a benzoic acid moiety, readily available for amide bond formation. This unique combination makes it an exemplary starting point for the construction of targeted therapeutics, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). Its commercial designation as a "Protein Degrader Building Block" underscores its utility in this domain[1][2].
This application note will provide an in-depth guide to the strategic use of this compound, focusing on its application in the synthesis of PROTACs. We will explore the rationale behind its use, provide detailed synthetic protocols for its functionalization, and illustrate its role in the creation of potent and selective protein degraders.
Application Focus: A Core Component in PROTAC Synthesis
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins[3][4]. They consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two[5]. The strategic design of each component is crucial for the efficacy of the resulting PROTAC.
This compound serves as an excellent foundational scaffold for PROTAC synthesis. The 6-bromopyridine moiety can be readily elaborated through robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a wide variety of warheads targeting different proteins[6][7]. Concurrently, the benzoic acid group provides a convenient attachment point for the linker and, subsequently, the E3 ligase ligand, typically through a stable amide bond.
Hypothetical Therapeutic Target: Bruton's Tyrosine Kinase (BTK)
To illustrate the application of this compound, we will consider the design of a PROTAC targeting Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target for various B-cell malignancies. The covalent inhibitor ibrutinib has demonstrated the clinical potential of targeting BTK. A PROTAC that induces the degradation of BTK could offer advantages over simple inhibition, including a more profound and durable biological response and the potential to overcome resistance mechanisms.
Our hypothetical BTK-degrading PROTAC, PROTAC-BTK-1 , will be constructed from three key fragments:
-
BTK Warhead: A derivative of a known reversible BTK inhibitor.
-
Core Scaffold: this compound.
-
E3 Ligase Ligand & Linker: A polyethylene glycol (PEG) linker connected to pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase.
Synthetic Strategy and Protocols
The synthetic route to PROTAC-BTK-1 is designed as a modular, two-step process starting from this compound.
Caption: Synthetic workflow for PROTAC-BTK-1.
Step 1: Suzuki-Miyaura Coupling for Warhead Attachment
The first step involves a palladium-catalyzed Suzuki-Miyaura coupling to attach the BTK warhead to the pyridine ring of our core scaffold. The Suzuki reaction is chosen for its high functional group tolerance and reliable formation of C-C bonds[6][8][9].
Protocol 1: Synthesis of Intermediate 1
-
Reaction: this compound + BTK Warhead Boronic Ester → Intermediate 1
-
Materials:
-
This compound (1.0 eq)
-
BTK Warhead Boronic Ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the BTK warhead boronic ester.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add a 3:1 mixture of toluene and 1,4-dioxane to the flask via syringe.
-
Add the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1 .
-
Step 2: Amide Coupling for Linker and E3 Ligase Ligand Attachment
The second step involves forming an amide bond between the benzoic acid of Intermediate 1 and the amine-terminated linker attached to the pomalidomide E3 ligase ligand. HATU is used as the coupling agent due to its high efficiency and low rate of side reactions.
Protocol 2: Synthesis of PROTAC-BTK-1
-
Reaction: Intermediate 1 + Pomalidomide-Linker-Amine → PROTAC-BTK-1
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Pomalidomide-Linker-Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Intermediate 1 in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the Pomalidomide-Linker-Amine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC-BTK-1 .
-
Mechanism of Action: PROTAC-Mediated Protein Degradation
The resulting PROTAC-BTK-1 molecule is designed to induce the degradation of BTK through the following mechanism:
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Metal Complexes with 3-(6-Bromopyridin-2-yl)benzoic Acid
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes utilizing 3-(6-Bromopyridin-2-yl)benzoic acid as a primary ligand. This versatile bifunctional ligand, featuring both a pyridine nitrogen and a carboxylate group, acts as a robust chelating agent for a wide array of transition metals and lanthanides. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles, characterization strategies, and a discussion of the significance of these complexes in modern materials science and drug discovery.
Introduction: The Scientific Merit of this compound
This compound is a heterocyclic carboxylic acid ligand of significant interest in coordination chemistry. Its molecular architecture is notable for three key features:
-
A Pyridine Nitrogen Atom: A Lewis basic site that readily coordinates to metal ions.
-
A Carboxylate Group: Upon deprotonation, this group offers a strong anionic oxygen donor for metal coordination, often leading to the formation of stable six-membered chelate rings.
-
A Bromo Substituent: This functional group provides a valuable handle for post-synthetic modification via cross-coupling reactions, allowing for the fine-tuning of the complex's properties or its integration into larger molecular systems, such as protein degraders.[1]
The combination of the pyridine and carboxylate moieties allows the ligand to act as a bidentate N,O-donor, a coordination mode that imparts significant thermodynamic stability to the resulting metal complexes.[2] These complexes are foundational building blocks for advanced materials, including Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and heterogeneous catalysis.[3][4][5] Furthermore, when complexed with lanthanide ions, these ligands can act as "antennas," absorbing UV light and transferring the energy to the metal center, resulting in characteristic and often intense luminescence.[6]
This guide presents a field-proven protocol for the synthesis of a representative transition metal complex, offering insights into the critical experimental parameters and the necessary techniques for its thorough characterization.
Core Principles of Synthesis
The synthesis of a metal complex from this compound hinges on the reaction between the ligand and a suitable metal salt in an appropriate solvent.
Coordination Chemistry & Stoichiometry
The fundamental reaction involves the coordination of the deprotonated ligand (a carboxylate) to a metal ion. The carboxyl group (-COOH) must be deprotonated to (-COO⁻) to become an effective coordinating agent. This is typically achieved in one of two ways:
-
Addition of a Base: An external base (e.g., NaOH, KOH, triethylamine) is added to the reaction mixture to deprotonate the ligand prior to or during the introduction of the metal ion.
-
Use of Basic Metal Salts: Metal salts of weak acids, such as metal acetates (e.g., Cu(OAc)₂, Ni(OAc)₂), are commonly used. The acetate anion is sufficiently basic to deprotonate the benzoic acid, driving the reaction forward without the need for an additional reagent.[7]
The stoichiometry of the ligand to the metal is critical and dictates the final structure. A 2:1 ligand-to-metal ratio is common for divalent metals, often resulting in complexes of the type [ML₂(H₂O)ₓ].
Causality of Experimental Choices
-
Choice of Metal: The identity of the metal ion is the primary determinant of the final complex's properties (magnetic, optical, catalytic). Transition metals like Co(II), Ni(II), and Cu(II) are often chosen for their interesting magnetic and electronic properties and their ability to form well-defined coordination geometries.[8][9] Lanthanides like Eu(III) and Tb(III) are selected for their unique luminescent properties.[6][10]
-
Solvent System: The solvent must solubilize both the ligand and the metal salt to facilitate the reaction. Alcohols (methanol, ethanol) are frequently used.[8][11] For MOF synthesis, higher-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are common, especially in solvothermal reactions.
-
Temperature and Reaction Time: While some complexes can precipitate at room temperature, applying heat (e.g., reflux) often increases the reaction rate and improves the crystallinity and purity of the product by overcoming kinetic barriers and ensuring thermodynamic product formation.[11] Solvothermal methods, which involve heating the reaction mixture above the solvent's boiling point in a sealed vessel, are particularly effective for growing high-quality single crystals of MOFs.[12][13]
Detailed Experimental Protocol: Synthesis of a Copper(II) Complex
This section provides a step-by-step protocol for the synthesis of Bis[3-(6-Bromopyridin-2-yl)benzoato]diaquacopper(II), a representative complex.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles (mmol) | Ratio |
| This compound | C₁₂H₈BrNO₂ | 278.10 | 914349-44-3 | 278.1 mg | 1.0 | 2 |
| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | 6046-93-1 | 99.8 mg | 0.5 | 1 |
| Methanol (ACS Grade) | CH₃OH | 32.04 | 67-56-1 | 40 mL | - | - |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - | - |
Required Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum desiccator
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the Copper(II) complex.
Step-by-Step Procedure
-
Ligand Solution: In a 100 mL round-bottom flask, add 278.1 mg (1.0 mmol) of this compound to 20 mL of methanol. Stir the mixture at room temperature until the ligand is fully dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve 99.8 mg (0.5 mmol) of Copper(II) acetate monohydrate in 20 mL of methanol. Gentle warming may be applied if necessary to achieve complete dissolution. The solution should be a characteristic blue color.
-
Reaction Initiation: While stirring the ligand solution, slowly add the copper(II) acetate solution dropwise. A color change from blue to blue-green or the formation of a precipitate is typically observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. This ensures the reaction goes to completion.[8][11]
-
Isolation: After 4 hours, remove the heat source and allow the flask to cool slowly to room temperature. A crystalline precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with two small portions of deionized water (to remove any unreacted acetate salts) and then with cold methanol (to remove any unreacted ligand).
-
Drying: Transfer the purified solid to a pre-weighed vial and dry it under vacuum in a desiccator for at least 24 hours to remove all residual solvent. Record the final mass and calculate the yield.
Characterization of the Synthesized Complex
Thorough characterization is essential to confirm the identity and purity of the final product.
Ligand Coordination Diagram
Caption: Chelation of the ligand to a metal center (M).
Expected Analytical Data
| Technique | Purpose | Expected Observation |
| FT-IR Spectroscopy | Confirm ligand coordination | - Disappearance of the broad O-H stretch (~3000 cm⁻¹) from the carboxylic acid.[8] - Shift of the C=O stretch from ~1700 cm⁻¹ (in free acid) to two new asymmetric (~1600-1650 cm⁻¹) and symmetric (~1380-1420 cm⁻¹) COO⁻ stretches, confirming deprotonation and coordination.[6][10] |
| Elemental Analysis (CHN) | Determine empirical formula | The experimental percentages of C, H, and N should match the calculated values for the proposed formula, e.g., C₂₄H₁₈Br₂CuN₂O₆. This validates the 2:1 ligand-to-metal ratio and the presence of two water molecules.[12][14] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and solvent content | A weight loss step corresponding to the loss of two water molecules is expected, typically below 150°C. The subsequent decomposition temperature indicates the thermal stability of the complex.[10] |
| UV-Visible Spectroscopy | Study electronic properties | Intense absorption bands in the UV region (<350 nm) corresponding to π→π* transitions within the ligand. A broad, weaker absorption in the visible region (>600 nm) corresponding to d-d transitions of the Cu(II) center. |
| Single-Crystal X-ray Diffraction | Determine 3D structure | Provides definitive proof of the coordination environment, bond lengths, bond angles, and crystal packing. This is the gold standard for structural elucidation.[12] |
Applications and Future Directions
The metal complexes derived from this compound are not merely academic curiosities; they are enabling materials for cutting-edge research.
-
Porous Materials (MOFs): This ligand can serve as a linker to construct 2D or 3D metal-organic frameworks. The inherent porosity of these materials makes them prime candidates for gas separation, storage, and as hosts for catalytic nanoparticles.[3][5][15]
-
Luminescent Probes: Lanthanide complexes (e.g., with Europium or Terbium) are expected to show strong, sharp emission bands upon UV excitation. This property can be harnessed for applications in bio-imaging, chemical sensing, and solid-state lighting.[6]
-
Drug Discovery Platforms: The bromo-substituent is a key feature for applications in targeted protein degradation. It can be used as a synthetic handle to link the metal complex to other molecules, creating bifunctional compounds for pharmaceutical research.[1]
Future work could involve exploring a wider range of metal ions, performing post-synthetic modifications on the bromo- group to tune the complex's solubility and functionality, and evaluating the catalytic or biological activities of these novel materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Industrial applications of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Metal–Organic Framework Hybrid Materials and Their Applications [mdpi.com]
- 5. Metal-Organic Frameworks as Platforms for Catalytic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of the luminescent lanthanide complexes with two similar benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ajol.info [ajol.info]
- 15. [PDF] Metal–Organic Framework Hybrid Materials and Their Applications | Semantic Scholar [semanticscholar.org]
Application Note: 3-(6-Bromopyridin-2-yl)benzoic Acid in Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-(6-Bromopyridin-2-yl)benzoic acid, a versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a reactive bromopyridine moiety and a carboxylic acid handle, makes it an invaluable precursor for a wide range of high-value compounds. This document details its application in cornerstone palladium-catalyzed cross-coupling reactions, its role in the synthesis of complex polydentate ligands for materials science, and its utility as a scaffold in medicinal chemistry and the development of Metal-Organic Frameworks (MOFs). We provide field-proven, step-by-step protocols, mechanistic insights, and data-driven guidance for researchers, chemists, and professionals in drug development.
Introduction: A Bifunctional Linchpin in Synthesis
This compound (CAS No: 914349-44-3; Molecular Formula: C₁₂H₈BrNO₂; Molecular Weight: 278.1 g/mol ) is a strategically important heterocyclic compound.[1][2][3] Its value lies in the orthogonal reactivity of its two primary functional groups:
-
The 6-Bromo-2-pyridyl Group: This moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the pyridine core.
-
The meta-Benzoic Acid Group: This handle provides a site for amide bond formation, esterification, or coordination to metal centers, making it a critical component for building larger molecular architectures and functional materials.[4][5]
This dual functionality allows for sequential, controlled modifications, positioning it as a key intermediate in the synthesis of pharmaceuticals, functional materials, and complex ligands.[1]
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 914349-44-3 | [1][2][3] |
| Molecular Formula | C₁₂H₈BrNO₂ | [1] |
| Molecular Weight | 278.1 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Room temperature | [1] |
| Melting Point | >239°C (decomposes) | [2] |
Key Application Areas and Synthetic Utility
The strategic placement of the bromo and carboxylic acid groups enables a diverse range of synthetic transformations. We will focus on the most impactful applications in modern organic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring and the presence of the C-Br bond make this substrate ideal for palladium-catalyzed reactions. These methods are the cornerstones of modern synthetic chemistry for their reliability and functional group tolerance.[6]
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures by coupling an organoboron reagent with an organic halide.[7][8][9] For this compound, this reaction is the primary route to synthesizing complex bipyridine derivatives, which are fundamental units in ligand design and materials science.[10][11]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8][12] The presence of a base is crucial for activating the boronic acid for the transmetalation step.[8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 equiv) or Pd(dppf)Cl₂ (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Water (4:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]
-
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 1,4-Dioxane/Water, 4:1). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Rationale: Degassing removes dissolved oxygen, further protecting the catalyst. The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step.[13]
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with Ethyl Acetate (EtOAc). c. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the benzoic acid, facilitating its extraction into the organic layer. d. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl benzoic acid derivative.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation of immense importance in the pharmaceutical industry.[6][14] Using this compound as a substrate allows for the synthesis of N-aryl or N-alkyl aminopyridine derivatives, which are prevalent pharmacophores.[14][15]
Reaction Principle: The mechanism is similar to the Suzuki coupling but involves an amine. After oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-substituted product and regenerates the Pd(0) catalyst.[6][14][16] The choice of phosphine ligand is critical and is tailored to the specific amine and aryl halide.[17]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a primary or secondary amine. The carboxylic acid group may need to be protected (e.g., as an ester) prior to the reaction to avoid side reactions with the strong base.
Materials:
-
This compound methyl ester (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.5 equiv)
-
Palladium precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.02 equiv)
-
Phosphine Ligand: XPhos, RuPhos, or BINAP (0.02 - 0.05 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 equiv)
-
Anhydrous Solvent: Toluene or Dioxane
-
Ethyl Acetate (EtOAc), Water, Brine
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add the protected this compound derivative (1.0 equiv).
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place it under an inert atmosphere (Argon/Nitrogen).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine (1.1 equiv).
-
Scientist's Note: Anhydrous conditions are crucial as strong bases like NaOtBu are highly moisture-sensitive.
-
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. c. Wash the filtrate with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography. If the product was an ester, it can be saponified at this stage to yield the free carboxylic acid.
Synthesis of Polydentate Ligands
The products derived from the cross-coupling of this compound are often valuable bipyridine or terpyridine-type ligands. These scaffolds are renowned for their ability to chelate metal ions, forming stable complexes used in catalysis, photochemistry, and supramolecular chemistry.[10][18][19][20] The benzoic acid group adds a third potential coordination site (O-donor), creating versatile N,N,O-tridentate ligand systems after coupling.
Precursor for Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[21][22] The products of Suzuki coupling, such as 3-(6-phenylpyridin-2-yl)benzoic acid, are ideal candidates for "linker" molecules. The pyridine nitrogen and the carboxylate group can coordinate to metal centers (e.g., Zn²⁺, Cu²⁺, Cd²⁺), creating extended, porous networks with applications in gas storage, separation, and catalysis.[23]
Visualizing the Chemistry: Mechanisms and Workflows
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.
Diagram 3: Synthetic Workflow from Building Block to MOF
Caption: Conceptual workflow for MOF synthesis.
Conclusion and Outlook
This compound is more than a simple reagent; it is a versatile platform for molecular innovation. Its capacity to undergo robust and high-yielding cross-coupling reactions makes it a foundational element for constructing complex molecular architectures. The protocols and principles outlined in this guide demonstrate its central role in synthesizing advanced ligands, pharmaceutical intermediates, and functional materials like MOFs. As the demand for novel, functional molecules continues to grow, the strategic application of such bifunctional building blocks will remain paramount in driving progress in chemical synthesis and materials science.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 914349-44-3 [chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. via.library.depaul.edu [via.library.depaul.edu]
- 19. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling reactions of 3-(6-Bromopyridin-2-yl)benzoic acid
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-(6-Bromopyridin-2-yl)benzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Foreword: The Strategic Value of the Bipyridyl Benzoic Acid Scaffold
The 3-(pyridin-2-yl)benzoic acid framework is a privileged scaffold in medicinal chemistry and materials science. Its unique structural arrangement, featuring a bipyridyl system with an appended carboxylic acid, offers a triad of functionalities: a chelating bipyridine unit capable of coordinating to metal ions, a carboxylic acid group for hydrogen bonding or salt formation, and a tunable aromatic system for π-stacking interactions. This makes derivatives of this scaffold highly valuable as pharmaceutical intermediates, functional ligands for catalysis, and building blocks for advanced organic materials.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the derivatization of this core structure.[1] These reactions allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions, enabling the construction of complex molecular architectures from the this compound precursor.[1][2] This guide provides detailed application notes, mechanistic insights, and step-by-step protocols for the most critical of these transformations.
The Starting Material: this compound
Before embarking on any synthetic protocol, a thorough understanding of the starting material is paramount.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 914349-44-3[3] |
| Molecular Formula | C₁₂H₈BrNO₂ |
| Molecular Weight | 278.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Commercial Availability | Available from various chemical suppliers.[4][5] |
Key Reactivity Considerations:
-
The C-Br Bond: The carbon-bromine bond at the 6-position of the pyridine ring is the primary site for palladium-catalyzed cross-coupling. The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[6]
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This can sometimes inhibit the catalytic cycle, making the choice of supporting ligand critical to shield the metal center and promote the desired reaction pathway.[7][8]
-
The Carboxylic Acid: The acidic proton of the benzoic acid moiety necessitates the use of a sufficient amount of base to not only facilitate the catalytic cycle but also to deprotonate the substrate. This can influence the solubility and overall reaction environment.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for forming biaryl structures by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[9][10] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][11] The base plays a crucial role by activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.[8][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.[11]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good-High |
| 4 | 2-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | Moderate-Good |
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne.[14][15] It is indispensable for the synthesis of arylalkynes and conjugated enynes. The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[16]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[15] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.[17]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
This protocol provides a method for the coupling of this compound with a terminal alkyne.[18][19]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound in a mixture of anhydrous THF and Et₃N (e.g., 2:1 v/v).
-
Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add CuI and Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid and can be monitored by TLC or LC-MS (typically 1-6 hours).
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-50 | High |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 60 | High |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ / CuI | Et₃N | Acetonitrile | 80 | Good |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | Good-High |
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[20][21] It has become a cornerstone of modern synthesis, particularly in the pharmaceutical industry, for the construction of aryl amines.[22] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[23]
Mechanistic Rationale
The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex.[23][24] The resulting Pd(II) complex coordinates the amine. Deprotonation by the base forms a palladium amide complex, which then undergoes reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[20][23] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions.[22]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted for the amination of 2-bromopyridines, which can be challenging substrates.[7][25][26] For volatile amines, the reaction must be performed in a sealed tube.[7][26][27]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) or a pre-catalyst like BrettPhos Pd G4.[23]
-
Bulky phosphine ligand (e.g., BINAP, XantPhos, dppp) (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0-3.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube or a pressure-rated sealed tube.
-
Reagent Addition: Add this compound, the amine coupling partner, and the anhydrous solvent.[8]
-
Sealing and Reaction: Seal the tube tightly.[26] Remove it from the glovebox and place it in a preheated oil bath or heating block at 80-110 °C. Stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully unseal the tube. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | High |
| 2 | Aniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Dioxane | 110 | Good |
| 3 | Benzylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | Good-High |
| 4 | tert-Butylamine | BrettPhos Pd G4 | K₃PO₄ | t-BuOH | 100 | High[23] |
General Experimental Workflow & Troubleshooting
A systematic approach is key to success in palladium-catalyzed cross-coupling reactions. The following workflow provides a general outline for setting up and executing these transformations.
Caption: General workflow for palladium-catalyzed cross-coupling.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous inert atmosphere technique. Use freshly distilled/anhydrous solvents. |
| Formation of Homocoupled Side Products | (Suzuki) Premature boronic acid decomposition; (Sonogashira) Presence of oxygen. | Degas solvents thoroughly. Run the reaction under strict anaerobic conditions. For Sonogashira, ensure the copper cycle is efficient. |
| Dehalogenation of Starting Material | Presence of water or protic sources; β-hydride elimination pathway. | Use anhydrous conditions. For Buchwald-Hartwig, ensure the ligand is bulky enough to promote reductive elimination over side reactions. |
| Poor Yield | Non-optimal conditions (base, ligand, temp); Catalyst inhibition by pyridine substrate. | Screen different ligands (e.g., bulky biarylphosphines). Screen different bases and temperatures. Increase catalyst/ligand loading. |
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. This compound | 914349-44-3 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1094217-61-4|Methyl 3-(6-bromopyridin-2-yl)benzoate|BLD Pharm [bldpharm.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. name-reaction.com [name-reaction.com]
- 22. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Application Notes & Protocols: A Comprehensive Guide to Amide Coupling with 3-(6-Bromopyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the construction of a vast array of biologically active molecules, from simple pharmacophores to complex peptides.[1] The subject of this guide, 3-(6-bromopyridin-2-yl)benzoic acid, is a versatile building block, its derivatives being key intermediates in the synthesis of novel therapeutics.[2] Mastering its coupling with various amines is, therefore, a critical skill for any researcher in the field.
This document will detail two robust and widely applicable protocols for the amide coupling of this compound: one employing the highly efficient uronium-based coupling reagent HATU, and the other utilizing the carbodiimide-based EDC in conjunction with the additive HOBt. The rationale behind the choice of reagents, solvents, and reaction conditions will be thoroughly explained to empower the user to not only replicate the procedures but also to adapt them to their specific research needs.
Section 1: Safety First - Handling Reagents with Care
Before commencing any experimental work, a thorough understanding of the hazards associated with all reagents is paramount.
This compound:
-
Hazards: May cause skin, eye, and respiratory irritation.[3]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]
Amide Coupling Reagents (HATU, EDC):
-
Hazards: These reagents are potent sensitizers and can cause severe allergic reactions upon repeated exposure.[5] They can also be irritating to the skin, eyes, and respiratory tract.
-
Precautions: Utmost care should be taken to avoid direct contact and inhalation. Always handle these reagents in a fume hood and wear appropriate PPE.[6]
Bases (DIPEA, Triethylamine):
-
Hazards: These are corrosive and flammable liquids with strong odors. They can cause severe skin and eye burns and are harmful if inhaled.
-
Precautions: Handle in a fume hood, wearing appropriate PPE. Keep away from ignition sources.
Solvents (DMF, DCM):
-
Hazards: Dichloromethane (DCM) is a suspected carcinogen. Dimethylformamide (DMF) is a reproductive hazard. Both are volatile and can be absorbed through the skin.
-
Precautions: Always handle these solvents in a fume hood with appropriate PPE.
For detailed safety information, always consult the Safety Data Sheet (SDS) for each specific chemical.[3][4][6][7]
Section 2: The Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[8] Coupling reagents are therefore employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
Mechanism of HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization.[9] The reaction proceeds through a two-step mechanism:
-
Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate.[9][10]
-
Coupling: The amine then attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[11]
Caption: Mechanism of HATU-mediated amide coupling.
Mechanism of EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[12] The addition of HOBt (1-hydroxybenzotriazole) is crucial to prevent side reactions, such as the formation of an N-acylurea, and to minimize racemization.[13]
-
Activation: The carboxylic acid adds to the carbodiimide (EDC) to form the O-acylisourea.
-
Intermediate Formation: HOBt attacks the O-acylisourea to form an active ester, which is more stable and less prone to racemization.
-
Coupling: The amine attacks the HOBt-activated ester to yield the final amide product.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Section 3: Experimental Protocols
The following protocols provide a step-by-step guide for the amide coupling of this compound. It is recommended to perform a small-scale test reaction to optimize conditions for your specific amine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally preferred for its high efficiency and rapid reaction times.[14]
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M). Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes.
-
Activation: Add HATU (1.1-1.2 eq) to the reaction mixture in one portion. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used alternative to HATU.[12]
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M) and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add EDC hydrochloride (1.1-1.2 eq) to the cooled solution. Stir at 0 °C for 15-30 minutes.
-
Amine and Base Addition: Add the desired amine (1.0-1.2 eq) followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the urea byproduct from EDC.[15]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Section 4: Data Presentation and Workflow Visualization
Table of Reagent Stoichiometry and Reaction Parameters
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale |
| Carboxylic Acid | 1.0 eq | 1.0 eq | Limiting reagent |
| Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion |
| Coupling Reagent | HATU (1.1 - 1.2 eq) | EDC·HCl (1.1 - 1.2 eq) | A slight excess ensures complete activation of the acid |
| Additive | N/A | HOBt (1.1 - 1.2 eq) | Suppresses side reactions and racemization[12] |
| Base | DIPEA (2.0 - 3.0 eq) | DIPEA or TEA (2.0 - 3.0 eq) | Neutralizes the acid and any acidic byproducts |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM | Polar aprotic solvents are generally preferred[10] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Initial cooling for EDC/HOBt minimizes side reactions |
| Reaction Time | 1 - 4 hours | 12 - 18 hours | HATU reactions are generally faster[12] |
| Typical Yield | 85 - 99% | 70 - 95% | HATU is often more efficient for challenging couplings[9] |
Experimental Workflow Diagram
Caption: General experimental workflow for amide coupling.
Section 5: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure coupling reagents are fresh and anhydrous. A slight excess may be used. |
| Deactivated amine. | Ensure the base is added to neutralize any amine salts. | |
| Steric hindrance. | For sterically hindered substrates, consider switching to a more potent coupling agent like HATU or increasing the reaction temperature. | |
| Presence of Unreacted Starting Material | Insufficient reaction time. | Continue monitoring the reaction until starting materials are consumed. |
| Inefficient coupling. | Re-evaluate the choice of coupling reagent and reaction conditions. | |
| Formation of Side Products | N-acylurea formation (with EDC). | Ensure HOBt is used in the EDC-mediated coupling. |
| Guanidinylation of the amine (with HATU). | Add the amine only after the pre-activation of the carboxylic acid is complete. | |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the aqueous work-up to remove as many impurities as possible. Employ a different chromatography eluent system or consider preparative HPLC. |
References
- 1. hepatochem.com [hepatochem.com]
- 2. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
3-(6-Bromopyridin-2-yl)benzoic acid in the synthesis of PROTACs.
Application Note & Protocol Guide
Topic: Strategic Use of 3-(6-Bromopyridin-2-yl)benzoic Acid in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, moving beyond simple protein inhibition to induce selective protein degradation.[1][2][3] These heterobifunctional molecules achieve this by co-opting the cell's native ubiquitin-proteasome system (UPS).[4][5] A PROTAC's architecture consists of three covalently linked components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][6][7] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[8][9] This guide focuses on the strategic application of This compound , a versatile building block for constructing rigid, aromatic linkers, and provides detailed protocols for its incorporation into a final PROTAC product.
The PROTAC Mechanism of Action: An Overview
PROTACs function as molecular matchmakers, bringing a target protein into proximity with an E3 ubiquitin ligase.[10] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8][11] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.[9][10][12] This event-driven mechanism allows PROTACs to be effective at low concentrations and provides a powerful method for targeting proteins previously considered "undruggable."[13][14]
The Role of the Linker: More Than a Simple Spacer
The linker's design is a critical optimization parameter in PROTAC development. Its length, rigidity, and chemical composition directly impact the formation of a stable and productive ternary complex.[7][9]
-
Length & Flexibility: The linker must be long enough to span the distance between the POI and E3 ligase binding sites without causing steric clash, but not so long that it leads to an unproductive, unstable ternary complex. Flexible linkers (e.g., PEG-based) can allow for more conformational sampling, while rigid linkers can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[9]
-
Rigidity & Exit Vectors: Rigid linkers, such as those containing aromatic rings, provide defined exit vectors and conformational restriction.[][16] This can enhance binding cooperativity and improve selectivity for the target protein. The pyridine and phenyl rings in this compound create a structurally defined, rigid scaffold.
-
Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC, including solubility and cell permeability. The inclusion of aromatic systems can influence π-π stacking interactions with protein residues, potentially stabilizing the ternary complex.[16]
This compound: A Strategic Building Block
This molecule is an exemplary building block for PROTAC linker synthesis due to its distinct, orthogonally reactive functional groups.
-
Carboxylic Acid (-COOH): This group serves as a primary handle for standard amide coupling reactions. It is typically activated and reacted with an amine-functionalized ligand, most commonly the E3 ligase ligand (e.g., pomalidomide or VHL ligand derivatives).
-
Bromopyridine Moiety: The bromo- group on the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the covalent attachment of the second ligand (typically the POI-binding moiety) at a later stage of the synthesis. This modular, late-stage approach is highly desirable for building PROTAC libraries.[6]
The overall workflow involves a two-stage process: first, conjugation to one ligand via the carboxylic acid, followed by a cross-coupling reaction to attach the second ligand.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on the specific reactivity of their POI and E3 ligase ligands. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Bromo-Linker-E3 Ligase Conjugate via Amide Coupling
This protocol describes the coupling of the linker's carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., 4-amino-pomalidomide).
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This step activates the carboxylic acid to form a highly reactive acyl-transfer agent.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the E3 ligase ligand solution dropwise to the activated linker solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bromo-linker-E3 ligase conjugate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of Final PROTAC via Suzuki Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of the bromo-linker-E3 conjugate with a boronic acid or boronate ester-functionalized POI ligand.
Materials:
-
Bromo-Linker-E3 Ligase Conjugate (from Protocol 1) (1.0 eq)
-
POI Ligand-Boronic Acid/Ester (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or SPhos Pd G3) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, DME)
-
Standard workup and purification reagents
-
Preparative HPLC system
Procedure:
-
To a reaction vial, add the Bromo-Linker-E3 Ligase Conjugate (1.0 eq), the POI Ligand-Boronic Acid/Ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The Suzuki reaction is robust but can be sensitive to steric hindrance and electronic effects of the coupling partners; temperature and time may require optimization.
-
Monitor the reaction for the consumption of the starting material by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).
-
Characterization: Confirm the identity, structure, and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: Confirming Protein Degradation
The ultimate validation of a synthesized PROTAC is its ability to induce the degradation of the target POI in a cellular context. A Western Blot is the standard method for this assessment.
Protocol 3: Western Blot for POI Degradation
-
Cell Culture & Treatment: Plate a relevant cell line at an appropriate density. Allow cells to adhere overnight. Treat cells with serially diluted concentrations of the final PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set period (typically 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE & Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to confirm equal loading across lanes.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of remaining POI relative to the vehicle-treated control.
Representative Data Presentation
The efficacy of a PROTAC is often quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
| PROTAC Concentration | Normalized POI Level (%) (vs. Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 52% |
| 30 nM (DC₅₀) | 50% |
| 100 nM | 21% |
| 300 nM | 8% |
| 1 µM | 5% (Dₘₐₓ) |
| 10 µM | 15% (Hook Effect) |
Table 1: Example quantitative data from a Western Blot analysis demonstrating dose-dependent degradation of a target POI. The "Hook Effect," a reduction in degradation at very high concentrations, is a known phenomenon for PROTACs.[14]
Conclusion
The rational design of PROTACs relies heavily on the modular synthesis of its constituent parts. This compound represents a powerful and versatile building block that enables a robust and flexible synthetic strategy. Its rigid aromatic core provides conformational constraint, while its orthogonal reactive handles—the carboxylic acid and the bromo group—allow for sequential, controlled conjugation to E3 ligase and POI ligands. The protocols outlined in this guide provide a solid foundation for researchers to leverage this building block in the development of novel, potent, and selective protein degraders for a wide range of therapeutic targets.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 13. benchchem.com [benchchem.com]
- 14. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Photophysical Studies of 3-(6-Bromopyridin-2-yl)benzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Luminescent Potential of Bipyridyl Scaffolds
Derivatives of 3-(6-Bromopyridin-2-yl)benzoic acid belong to a significant class of bipyridyl compounds. These molecules are of considerable interest due to their intrinsic photophysical properties, which can be finely tuned through synthetic modifications. The rigid, electron-rich bipyridine core, coupled with the versatile synthetic handle of the bromine atom and the electronic influence of the benzoic acid moiety, makes these compounds promising candidates for a range of applications. These include roles as building blocks for luminescent metal complexes, components in organic electronics, and as fluorescent probes in biological imaging and sensing.[1][2][3][4]
The strategic placement of the bromine atom allows for further functionalization via cross-coupling reactions, enabling the systematic modulation of the molecule's electronic and photophysical characteristics.[4] This guide provides a comprehensive overview of the fundamental photophysical principles and detailed experimental protocols for characterizing this compound derivatives, empowering researchers to unlock their full potential.
Foundational Photophysical Principles
A thorough understanding of the photophysical behavior of these derivatives begins with the Jablonski diagram, which illustrates the electronic transitions that occur upon photoexcitation.
The Jablonski Diagram: A Molecule's Journey with Light
When a molecule absorbs a photon of appropriate energy, it transitions from its ground electronic state (S₀) to an excited singlet state (S₁).[5] From this excited state, the molecule can return to the ground state through several pathways, each with a characteristic rate. The primary processes of interest in fluorescence spectroscopy are:
-
Fluorescence: Radiative decay from the lowest vibrational level of the S₁ state back to the S₀ state. This process is typically rapid, occurring on the nanosecond timescale.[5]
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ to a triplet state, T₁). The presence of a heavy atom like bromine can enhance the probability of ISC.
-
Phosphorescence: Radiative decay from the T₁ state to the S₀ state. This process is "spin-forbidden" and thus occurs on a much longer timescale, from microseconds to seconds.[5]
Key Photophysical Parameters
To quantitatively describe the behavior of this compound derivatives, several key parameters are measured:
-
Molar Absorption Coefficient (ε): A measure of how strongly a substance absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted through fluorescence to the number of photons absorbed.[6] This parameter quantifies the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τF): The average time a molecule spends in the excited state before returning to the ground state by emitting a photon.[7] It is an intrinsic property of a fluorophore and is sensitive to its environment.[7][8]
-
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum and the emission maximum.
Experimental Protocols for Photophysical Characterization
A combination of UV-Visible absorption and fluorescence spectroscopy is essential for a comprehensive analysis of these compounds.[9]
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions within the molecule.
Protocol:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stability.[10]
-
Solvent Selection: Choose a spectroscopic grade solvent in which the derivative is soluble and that does not absorb in the spectral region of interest.
-
Sample Preparation: Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in the chosen solvent. From this, prepare a dilution to a concentration that gives an absorbance maximum between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.[10]
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[10]
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Steady-State Fluorescence Spectroscopy
This technique measures the emission spectrum of the compound, providing insights into its luminescent properties.
Protocol:
-
Instrument Preparation: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Sample Preparation: Use the same solution prepared for the UV-Vis measurement. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the absorption spectrum.[11]
-
Emission Scan: Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region.
-
Data Analysis: Identify the wavelength of maximum emission (λem) and calculate the Stokes shift (λem - λmax). The integrated area under the corrected emission curve is proportional to the fluorescence intensity.
Determination of Fluorescence Quantum Yield (ΦF)
The relative method, comparing the sample to a known standard, is commonly used.[6][12]
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of dilutions (at least 5) of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[6]
-
Absorbance Measurements: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurements: Record the corrected fluorescence emission spectrum for each solution under identical instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The plots should be linear. Determine the gradient (slope) of each line.[12][13]
-
Calculate the quantum yield of the sample (ΦX) using the following equation[6][12]:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).
-
-
Table 1: Example Data for Quantum Yield Determination
| Compound | Solvent | Gradient (Integrated Intensity/Absorbance) | Refractive Index (η) | Known ΦF | Calculated ΦF |
| Standard (e.g., Quinine Sulfate) | 0.1 M H₂SO₄ | GradST | 1.33 | 0.54 | - |
| This compound derivative | Dichloromethane | GradX | 1.42 | - | Calculated Value |
Fluorescence Lifetime (τF) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for determining fluorescence lifetimes.[5][14]
Protocol:
-
Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., laser diode or LED) with a high repetition rate (MHz range) and a sensitive single-photon detector.[14][15]
-
Sample Preparation: Prepare a dilute solution of the sample in the desired solvent.
-
Instrument Response Function (IRF): Measure the IRF by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample. This characterizes the temporal profile of the excitation pulse.
-
Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each photon at the detector.[14]
-
Data Analysis:
-
A histogram of these time differences creates the fluorescence decay curve.
-
Deconvolute the measured decay from the IRF.
-
Fit the resulting decay curve to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime(s).[5]
-
Investigating Environmental Effects: Solvatochromism
The photophysical properties of this compound derivatives can be sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[16][17]
Protocol for Solvatochromism Study:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Spectroscopic Measurements: Record the absorption and emission spectra of the derivative in each solvent, following the protocols outlined in sections 2.1 and 2.2.
-
Data Analysis:
-
Plot the Stokes shift as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot).
-
A linear correlation suggests a change in the dipole moment upon excitation, indicative of intramolecular charge transfer (ICT) character. This can provide valuable information about the electronic nature of the excited state.
-
Applications and Future Directions
The detailed photophysical characterization of this compound derivatives is crucial for their rational design and application in various fields:
-
Organic Electronics: These compounds can serve as building blocks for materials used in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[18] Their tunable emission properties are particularly relevant for developing new emitter and host materials.
-
Luminescent Metal Complexes: The bipyridine moiety is an excellent chelating ligand for transition metals (e.g., Ru(II), Ir(III), Re(I)).[1][19][20] The resulting complexes often exhibit intense and long-lived phosphorescence, making them suitable for applications in bioimaging, sensing, and photodynamic therapy.[1][3]
-
Fluorescent Probes: By introducing specific functional groups, these derivatives can be designed as fluorescent sensors for ions, pH, or biomolecules.[16] Their sensitivity to the local environment can be exploited for these applications.
The protocols outlined in this guide provide a robust framework for the systematic investigation of the photophysical properties of this compound derivatives. Such studies are essential for advancing their use in cutting-edge scientific and technological applications.
References
- 1. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Brightening New Horizons: Luminescent Transition Metal Complexes in Optical Imaging and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 8. Fluorescence lifetime measurements [uniklinikum-jena.de]
- 9. biocompare.com [biocompare.com]
- 10. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 12. chem.uci.edu [chem.uci.edu]
- 13. agilent.com [agilent.com]
- 14. horiba.com [horiba.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Structure controlled solvatochromism and halochromic fluorescence switching of 2,2′-bipyridine based donor–acceptor derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry – Donnelly Research Group [donnelly.chemistry.unimelb.edu.au]
- 20. nathan.instras.com [nathan.instras.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(6-Bromopyridin-2-yl)benzoic acid
This guide provides comprehensive troubleshooting and procedural support for the purification of crude 3-(6-Bromopyridin-2-yl)benzoic acid. Designed for researchers in drug development and organic synthesis, this document synthesizes established purification principles with practical, field-tested insights to help you achieve high purity for this critical building block.
Understanding the Challenge: Likely Impurities
The purification strategy for this compound is dictated by the impurities generated during its synthesis. A common synthetic route is the Suzuki-Miyaura coupling of 2-bromo-6-(trimethylstannyl)pyridine with methyl 3-bromobenzoate, followed by saponification. Potential impurities from this and similar synthetic pathways include:
-
Unreacted Starting Materials: Such as 3-bromobenzoic acid or its ester precursor.
-
Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of the benzoic acid starting material with itself.
-
Dehalogenated Byproducts: Formation of 3-(pyridin-2-yl)benzoic acid.[1]
-
Catalyst Residues: Trace amounts of palladium and ligands from the coupling reaction.
-
Incomplete Saponification: Residual methyl or ethyl esters of the target compound.
The presence of these impurities can manifest as a discolored product (typically yellow or brown), a broad or depressed melting point, or additional peaks in analytical spectra (NMR, LC-MS).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oily solid or a sticky powder. How should I proceed?
A1: An oily or sticky consistency often indicates the presence of residual solvents or low-melting impurities. Before attempting a full-scale purification, it is advisable to triturate the crude material. This involves suspending the solid in a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir the suspension vigorously, then collect the solid by vacuum filtration. This simple step can significantly improve the handling characteristics and purity of your material.
Q2: I performed a recrystallization, but the yield is very low. What went wrong?
A2: Low recovery during recrystallization is a common issue and can stem from several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[2][3] The goal is to create a saturated solution at the solvent's boiling point.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, product will be lost on the filter paper. Ensure your filtration apparatus is pre-heated.[4]
-
Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[4] For this compound, an ethanol/water mixture is a good starting point.
-
Incomplete Precipitation: After cooling to room temperature, further cooling in an ice bath can maximize crystal formation and improve yield.[3]
Q3: After recrystallization, my product is still colored. How can I remove colored impurities?
A3: Persistent color often indicates the presence of highly conjugated impurities or polymeric byproducts.
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb many colored impurities.[5] Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the next logical step for removing persistent colored impurities.
Q4: I'm trying to purify my compound by column chromatography, but I'm getting poor separation. What can I do?
A4: Poor separation in column chromatography can be due to several factors:
-
Incorrect Mobile Phase: The polarity of the eluent is critical. For this compound, a gradient elution starting with a nonpolar mobile phase (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. A good starting point for TLC analysis is a 9:1 mixture of toluene and ethanol.[6]
-
Column Overloading: Using too much crude material for the amount of stationary phase will lead to broad bands and poor separation.
-
Improper Packing: An unevenly packed column with air bubbles or channels will result in a non-uniform flow of the mobile phase and poor separation.
Q5: My purified product shows a broad melting point range. What does this indicate?
A5: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is necessary.
Purification Protocols
The following are detailed protocols for the most effective methods of purifying crude this compound.
Method 1: Acid-Base Extraction
This technique is particularly effective for separating the acidic product from neutral or basic impurities.
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the solution is acidic (pH ~2-3), which will precipitate the purified this compound.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Method 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.[2]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[5] Reheat the solution to boiling.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.[3]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Method 3: Silica Gel Column Chromatography
This method is highly effective for separating complex mixtures and removing stubborn impurities.
Protocol:
-
Prepare the Column: Slurry silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into a chromatography column, ensuring even packing without air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the dry powder to the top of the column.
-
Elute the Column: Begin eluting with the non-polar mobile phase, collecting fractions.
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.[6]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈BrNO₂ | [7] |
| Molecular Weight | 278.1 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | >239 °C (decomposes) | [7] |
| Purity (Commercial) | Typically ≥95% | [8] |
Visual Workflows
Caption: Decision tree for selecting a purification method.
Caption: Step-by-step recrystallization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. famu.edu [famu.edu]
- 6. 相关内容暂不可用 [sigmaaldrich.com]
- 7. This compound | 914349-44-3 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Suzuki Coupling of Bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during these crucial synthetic transformations. The following information is curated to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting at a Glance: A Diagnostic Workflow
When your Suzuki coupling of a bromopyridine doesn't proceed as expected, a systematic approach to troubleshooting is essential. The following workflow will guide you to the most likely cause and the corresponding detailed FAQ section.
Caption: Diagnostic workflow for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Protodeboronation: The Vanishing Nucleophile
Q1: What is protodeboronation and why is it so common with pyridine-containing boronic acids?
A1: Protodeboronation is a side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This consumes your nucleophile, leading to lower yields of the desired product and forming a byproduct that can complicate purification.[2] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously unstable and prone to this reaction.[2] This instability is often attributed to the basic nitrogen atom within the pyridine ring, which can facilitate decomposition pathways not typically observed with simple arylboronic acids.[2]
Q2: I've detected my boronic acid starting material has been converted to its corresponding protonated arene. How can I prevent this?
A2: Several strategies can be employed to mitigate protodeboronation:
-
Use of More Stable Boron Reagents: Instead of boronic acids, consider using more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates, pinacol boronic esters, or potassium trifluoroborates.[1][4][5] These reagents offer a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1] MIDA boronates are particularly effective for notoriously unstable boronic acids like 2-pyridine boronic acid.[1][5]
-
pH Control: The reaction pH is a critical factor.[2] For many simple arylboronic acids, protodeboronation is fastest at high pH. However, 2-pyridineboronic acid can have a unique mechanism where the maximum decomposition rate is observed at neutral pH.[2] In such cases, the addition of either acid or base can surprisingly slow the rate of protodeboronation.[2]
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it is the proton source for this side reaction.[3] While some water is often necessary for the Suzuki mechanism, using rigorously dried solvents can be beneficial.
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can accelerate protodeboronation.[3] Aim for the lowest effective temperature and monitor the reaction to stop it once the starting material is consumed.
-
Efficient Catalyst System: A highly active catalyst that promotes rapid catalytic turnover will favor the desired cross-coupling over the slower protodeboronation pathway.[1]
Dehalogenation: Loss of the Electrophile
Q1: My main byproduct is the debrominated pyridine. What is causing this dehalogenation?
A1: Dehalogenation (or hydrodehalogenation) is the replacement of the bromine atom on your pyridine ring with a hydrogen atom. This side reaction can occur after the oxidative addition step in the catalytic cycle. The resulting aryl-palladium(II)-halide intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product.[6] Common hydride sources can be the solvent (e.g., alcohols) or amine bases.
Q2: How can I suppress the dehalogenation of my bromopyridine?
A2: Suppressing dehalogenation involves careful selection of reaction parameters:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or P(t-Bu)₃ often promote the desired reductive elimination over dehalogenation.[7][8] In contrast, less sterically hindered ligands might be more prone to this side reaction.
-
Base Selection: The choice of base can influence the rate of dehalogenation. Inorganic bases like K₂CO₃, K₃PO₄, or CsF are often preferred over amine bases, which can act as hydride donors.[9][10]
-
Solvent System: Avoid using solvents that can readily act as hydride donors, such as isopropanol, especially at elevated temperatures. Aprotic solvents like dioxane or toluene are generally a safer choice.[2]
-
Protecting Groups: In some cases, particularly with electron-rich pyrrole systems, N-protection can suppress dehalogenation.[11] While less common for pyridines, this strategy is worth considering if other methods fail.
Homocoupling: Unwanted Dimerization
Q1: I am observing significant amounts of biaryl (from my boronic acid) and/or bipyridyl byproducts. What is homocoupling and how do I prevent it?
A1: Homocoupling is the dimerization of either the boronic acid (to form a biaryl) or the bromopyridine (to form a bipyridyl). This can be a palladium-catalyzed process (Ullmann-type coupling for the halide) or can occur through other pathways.[12][13] It is often more prevalent at higher temperatures and when the rate of the desired cross-coupling is slow.
Q2: What are the best strategies to minimize homocoupling?
A2: To minimize homocoupling, focus on optimizing the reaction conditions to favor the cross-coupling pathway:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. This can help ensure the palladium catalyst preferentially reacts with both coupling partners.
-
Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands can be effective. Ligand-free systems, while sometimes effective, can also lead to homocoupling.[12]
-
Temperature: As with other side reactions, use the lowest temperature that allows for a reasonable reaction rate.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote oxidative homocoupling of the boronic acid.
Catalyst Inhibition and Reaction Conditions
Q1: My reaction is very sluggish or shows no conversion. What could be the issue?
A1: Low or no conversion with bromopyridines can stem from several factors:
-
Catalyst Inhibition: The basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[7] This is particularly problematic with 2-substituted pyridines. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can mitigate this by sterically hindering the pyridine nitrogen from binding to the palladium.[7]
-
Inactive Catalyst: Ensure your palladium source is active. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be beneficial.[14]
-
Suboptimal Conditions: The choice of base, solvent, and temperature are all interconnected and crucial for success.[14][15] A systematic screen of these parameters is often necessary for challenging substrates.
The Catalytic Cycle and Major Side Reactions
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and where the common side reactions diverge.
Caption: Suzuki catalytic cycle with key side reaction pathways.
Quantitative Data Summary
The choice of reaction parameters significantly impacts the outcome. The following tables summarize general trends observed for Suzuki couplings of bromopyridines.
Table 1: Effect of Ligand on Side Reactions
| Ligand | General Characteristics | Effect on Dehalogenation | Effect on Catalyst Inhibition |
| PPh₃ | General purpose, less electron-rich | Can lead to higher dehalogenation | Less effective at preventing inhibition |
| P(t-Bu)₃ | Bulky, very electron-rich | Generally low dehalogenation | Very effective |
| SPhos | Buchwald ligand, bulky, electron-rich | Minimizes dehalogenation | Excellent for heteroaryl couplings |
| Xantphos | Wide bite-angle ligand | Can reduce dehalogenation | Moderately effective |
| dppf | Ferrocene-based, robust | Moderate dehalogenation observed | Good general-purpose ligand |
Table 2: Effect of Base on Side Reactions
| Base | Strength | Common Issues | Recommendations |
| K₂CO₃ | Moderate | Can be effective, but may require higher temperatures. | A good starting point for many couplings.[10][15] |
| K₃PO₄ | Strong | Generally very effective, can promote faster reactions. | Excellent for challenging couplings and minimizing protodeboronation.[2] |
| Cs₂CO₃ | Strong | Highly effective, but more expensive. | Use for difficult substrates where other bases fail. |
| CsF | Moderate | Can be effective in minimizing debromination.[9] | Useful alternative, especially in anhydrous conditions. |
| Organic Amines | Varies | Can act as hydride source, leading to dehalogenation. | Generally avoid unless specifically required by the protocol. |
Experimental Protocols
Protocol 1: General Suzuki Coupling of 3-Bromopyridine
This protocol is a standard starting point for a relatively unhindered bromopyridine.
-
Reagent Preparation: To a flame-dried round-bottom flask, add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of Dioxane:Water to achieve a concentration of approximately 0.1 M with respect to the bromopyridine.
-
Degassing: Bubble argon or nitrogen through the stirred solution for 15-20 minutes.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Coupling of a Challenging 2-Bromopyridine using a MIDA Boronate
This protocol is adapted for substrates prone to protodeboronation and catalyst inhibition.
-
Reagent Preparation: To an oven-dried reaction vessel, add the 2-bromopyridine (1.0 equiv.), the aryl-MIDA boronate (1.2-1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4.5 mol%).[2]
-
Inert Atmosphere: Seal the vessel, and cycle between vacuum and argon/nitrogen three times.
-
Solvent Addition: Add degassed, anhydrous toluene or dioxane via syringe to achieve a concentration of ~0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. The lower end of this range is often sufficient with this highly active catalyst system.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[2]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with a common but often misunderstood side reaction: protodeboronation. Here, we will dissect the causes of this yield-reducing pathway and provide robust, field-proven troubleshooting strategies and protocols to ensure the success of your coupling reactions.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly address common problems observed during Suzuki-Miyaura reactions.
Q1: My reaction is producing a significant amount of arene or heteroarene byproduct corresponding to my boronic acid starting material, and the yield of my desired coupled product is low. What is happening?
A: You are likely observing the results of protodeboronation , an undesired side reaction where the carbon-boron (C-B) bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process consumes your nucleophilic coupling partner, leading to reduced yields and the formation of a byproduct that can complicate purification.[1][4]
This side reaction is a well-known challenge in Suzuki-Miyaura coupling and its prevalence is highly dependent on the substrate and reaction conditions.[2] Boronic acids that are particularly susceptible include electron-deficient arylboronic acids, and electron-rich heterocyclic derivatives.[5]
Q2: I'm using a heteroaromatic boronic acid, specifically a pyridineboronic acid, and the protodeboronation is rampant even at moderate temperatures. Why is this substrate so unstable?
A: Heteroaromatic boronic acids, especially those containing nitrogen like 2-pyridineboronic acid, are notoriously unstable and prone to protodeboronation.[1][6] Their instability stems from the basic nitrogen atom within the ring, which can facilitate decomposition pathways not typically seen with simple arylboronic acids.[1]
Interestingly, for 2-pyridineboronic acid, the mechanism is unique. Under neutral pH conditions, it can form a zwitterionic intermediate that is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond.[1] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive zwitterion, thus slowing the rate of protodeboronation.[1]
Q3: My attempts to speed up a sluggish reaction by increasing the temperature have only resulted in more of the protodeboronated byproduct. What's the best approach here?
A: While increasing temperature can accelerate the desired Suzuki coupling, it often accelerates protodeboronation even more significantly.[1][7] A more effective strategy is to enhance the rate of the productive reaction pathway so that it outcompetes the undesired protodeboronation.[2][8]
Consider the following adjustments:
-
Employ a more active catalyst system: Modern catalyst systems, often featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can facilitate coupling at lower temperatures.[4][8] This increases the rate of the desired C-C bond formation, minimizing the time for protodeboronation to occur.[1][8]
-
Lower the reaction temperature: If your catalyst is sufficiently active, running the reaction at a milder temperature (e.g., room temperature to 60 °C) can significantly suppress protodeboronation.[8][9]
Q4: I'm observing inconsistent results between batches, even when using the same protocol. Could my reaction setup be a contributing factor?
A: Absolutely. Subtle variations in the reaction setup can have a significant impact, especially when dealing with sensitive substrates. One often-overlooked factor is the reaction vessel itself. The surface of a glass vessel can act as a fluorophile, which can accelerate the hydrolysis of organotrifluoroborates to the more protodeboronation-prone boronic acids.[4]
To improve consistency:
-
Use PTFE (Teflon) reaction vessels: This minimizes surface-catalyzed hydrolysis of organotrifluoroborates.[4]
-
Ensure efficient mixing: In biphasic systems, vigorous and consistent stirring is crucial to prevent localized changes in pH that can affect hydrolysis and protodeboronation rates.[4]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the prevention of protodeboronation.
What is protodeboronation and why is it a problem in Suzuki reactions?
Protodeboronation is a chemical reaction where the carbon-boron bond of an organoboron compound is broken and replaced with a carbon-hydrogen bond.[2] In the context of Suzuki-Miyaura coupling, this is a detrimental side reaction as it consumes the boronic acid, converting it into a simple arene or heteroarene.[3] This not only reduces the yield of the desired cross-coupled product but also introduces a byproduct that can be difficult to separate during purification.[1]
What are the primary mechanisms of protodeboronation?
Protodeboronation can proceed through several pathways, and the dominant mechanism is heavily influenced by the reaction pH.[2]
-
Acid-Catalyzed: Under acidic conditions, the boronic acid can be protonated, leading to a cationic intermediate that is susceptible to attack by water, cleaving the C-B bond.[10]
-
Base-Catalyzed: In basic media, the boronic acid is converted to a more reactive boronate species.[10][11] This boronate can then react with a proton source, such as water, to yield the protodeboronated product.[2]
-
Zwitterionic Intermediates: As mentioned earlier, certain heteroaromatic boronic acids can form highly reactive zwitterionic intermediates at neutral pH, leading to rapid protodeboronation.[1]
Which boronic acids are most susceptible to protodeboronation?
The stability of boronic acids varies widely. Generally, the following classes are more prone to protodeboronation:
-
Electron-deficient arylboronic acids [5]
-
Electron-rich heterocyclic boronic acids [5]
-
Vinyl and cyclopropyl boronic acids [5]
-
Basic heteroaromatic boronic acids , such as pyridine and thiazole derivatives[12]
How can I modify my boronic acid to make it more stable?
A highly effective strategy to combat protodeboronation is to use a more stable derivative of the boronic acid.[8] These derivatives act as "protected" forms that slowly release the active boronic acid in situ, a concept known as the "slow-release" strategy.[2][4] This keeps the instantaneous concentration of the unstable free boronic acid low, thereby minimizing side reactions.[2][4][8]
Popular and effective derivatives include:
-
Potassium Organotrifluoroborates (R-BF3K): These are generally more stable than their corresponding boronic acids and are excellent for the slow-release strategy.[4][13]
-
Pinacol Esters: These are commercially available for many boronic acids and offer increased stability.[8]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline, air-stable solids that provide a very slow and controlled release of the boronic acid, making them ideal for very unstable substrates.[8]
What is the role of the base in protodeboronation?
The base in a Suzuki reaction plays a dual role. It is essential for activating the boronic acid for transmetalation with the palladium catalyst.[11][14] However, strong bases can also significantly promote base-catalyzed protodeboronation.[8][15] Therefore, the choice of base is critical. Milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are often preferred over strong hydroxides like NaOH or KOH to minimize protodeboronation.[1][8]
Can the palladium catalyst and ligands influence protodeboronation?
Yes, the catalyst system can have a profound effect. The palladium catalyst itself, particularly Pd(II) species, can catalyze protodeboronation.[7] Furthermore, recent studies have shown that bulky phosphine ligands, while often employed to promote challenging cross-couplings, can paradoxically increase the rate of this undesired side reaction.[16][17][18][19] This is thought to be due to the formation of a reactive post-transmetalation intermediate that readily undergoes proton transfer from water.[16] Therefore, ligand choice requires careful consideration, balancing the need for high catalytic activity with the potential for increased protodeboronation.[16][19]
Data Presentation: Guiding Your Experimental Design
The following table summarizes the impact of key reaction parameters on the rate of protodeboronation, providing a qualitative guide for optimizing your Suzuki-Miyaura couplings.
| Parameter | Condition Favoring Protodeboronation | Recommended Condition to Minimize Protodeboronation | Rationale |
| Boron Reagent | Free Boronic Acid | Potassium Trifluoroborate, Pinacol Ester, or MIDA Boronate | "Slow-release" of the active boronic acid minimizes its concentration and thus the rate of decomposition.[2][4] |
| Base | Strong Bases (e.g., NaOH, KOH) | Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, CsF) | Reduces the rate of base-catalyzed protodeboronation.[1][8] |
| Temperature | High (e.g., > 80 °C) | Moderate (e.g., Room Temp to 60 °C) | Slows the kinetics of the protodeboronation reaction.[8][9] |
| Catalyst/Ligand | Less Active Systems, Bulky Phosphine Ligands | Highly Active Catalyst Systems (e.g., with bulky dialkylbiaryl phosphines) | A highly active catalyst accelerates the desired coupling to outcompete protodeboronation.[1][8] However, be mindful that very bulky ligands can sometimes promote protodeboronation.[16][19] |
| Solvent | Aqueous Mixtures | Anhydrous Solvents (e.g., Toluene, Dioxane) | Removes the primary proton source for protodeboronation.[1][8] However, some water is often necessary for the activity of certain bases and the hydrolysis of boronic esters.[8] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions and aid in troubleshooting, the following diagrams illustrate the key pathways.
Caption: Competing Suzuki coupling and protodeboronation pathways.
Caption: A logical workflow for troubleshooting protodeboronation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equivalent)
-
Potassium organotrifluoroborate or Boronic Acid Ester (Pinacol or MIDA) (1.2–1.5 equivalents)
-
Mild inorganic base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1–5 mol%)
-
Ligand (e.g., SPhos, XPhos) (1–5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF) to achieve a concentration of ~0.1 M
-
PTFE reaction vessel or oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a PTFE reaction vessel or an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, the organoboron reagent, and the base.
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent. Add this solution to the reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Add the remaining degassed solvent via syringe to the reaction mixture.
-
Reaction Execution: Seal the vessel and stir the reaction mixture vigorously at the desired temperature. Start with a lower temperature (e.g., 50–60 °C) and monitor the reaction progress.
-
Monitoring and Workup: Monitor the reaction by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for the Synthesis of a MIDA Boronate Ester
For particularly challenging substrates where even pinacol esters undergo significant protodeboronation, conversion to the MIDA ester is recommended.
Materials:
-
Boronic acid (1.0 equivalent)
-
N-methyliminodiacetic acid (1.05 equivalents)
-
Toluene
-
DMSO
-
Dean-Stark apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Removal of Water: Heat the mixture to reflux to azeotropically remove water.
-
Isolation: After complete water removal, cool the reaction mixture and isolate the crystalline MIDA boronate ester by filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Bipyridines
Welcome to the technical support center for the synthesis of substituted bipyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these vital heterocyclic scaffolds. Bipyridines are not only prevalent in pharmaceuticals and agrochemicals but are also cornerstone ligands in catalysis and materials science.[1][2][3][4] However, their synthesis is often plagued by challenges stemming from the electronic nature of the pyridine ring.
This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs, grounded in mechanistic principles, to help you diagnose and solve common experimental hurdles.
Section 1: General Troubleshooting & FAQs
This section addresses broad, overarching issues that can manifest across different synthetic strategies.
Question: My reaction is giving a very low yield or isn't working at all. Where do I start troubleshooting?
Answer: A low or non-existent yield is a common frustration, often attributable to a few key factors. A systematic approach is crucial for diagnosis.
-
Catalyst Inactivation (Product Inhibition): This is the most frequent culprit in metal-catalyzed reactions. The nitrogen lone pairs of your bipyridine product create a strong bidentate ligand that chelates to the metal center (e.g., palladium), effectively poisoning your catalyst and halting turnover.[1][2][4][5][6]
-
Solution: Employ bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald ligands like XPhos) to sterically shield the metal center. This hinders the bidentate coordination of the bipyridine product, keeping the catalyst active.[5][6][7] In some cases, a higher catalyst loading may be necessary to compensate for a degree of inevitable deactivation.[5][6]
-
-
Poor Quality of Reagents or Solvents: Cross-coupling reactions are notoriously sensitive to air, moisture, and impurities.[5]
-
Solution: Always use anhydrous, degassed solvents to remove dissolved oxygen, which can promote unwanted side reactions like homocoupling.[5] Ensure your starting materials are pure and that any reactive organometallic reagents (e.g., Grignard, organozinc) are freshly prepared or properly titrated.[6]
-
-
Suboptimal Reaction Conditions: Temperature, base selection, and reaction time are critical parameters that require careful optimization.
-
Solution: A temperature that is too low may result in a sluggish reaction, while excessive heat can promote side reactions and decomposition.[5] Systematically screen these parameters. If catalyst deactivation is suspected, consider slow addition of the limiting reagent to keep its concentration low throughout the reaction.[5]
-
Section 2: Reaction-Specific Troubleshooting Guides
Here, we dive into the specific challenges associated with the most common methods for synthesizing substituted bipyridines.
FAQ 1: Suzuki-Miyaura Coupling
Question: My Suzuki reaction is plagued by homocoupling of the boronic acid/ester. How can I minimize this?
Answer: Homocoupling is a persistent side reaction in Suzuki couplings, especially with electron-rich or heteroaromatic partners.[7] It can be mitigated through several strategies:
-
Strictly Anaerobic Conditions: Molecular oxygen can promote the homocoupling of organoboronic acids.[5] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and that the reaction is maintained under a strictly inert atmosphere.[5]
-
Optimize Stoichiometry: Using a slight excess (e.g., 1.1–1.5 equivalents) of the boronic acid derivative can help drive the desired cross-coupling to completion.[7]
-
Ligand and Base Selection: The choice of ligand and base can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-donating ligands often favor the desired pathway.[7] Weaker bases may also reduce the extent of homocoupling in some systems.[7]
Question: I'm observing a significant amount of protodeboronation, losing my boronic acid starting material. What's happening?
Answer: Protodeboronation, the cleavage of the C–B bond by a proton source, is a major challenge, particularly with unstable 2-pyridylboronic acids.[1][4][7]
-
Causality: The reaction is often base-catalyzed and pH-dependent.[7] Water is the typical proton source. While Suzuki reactions can tolerate water, minimizing its presence is key to suppressing this side reaction.[7]
-
Solutions:
-
Use Stable Boron Reagents: Instead of free boronic acids, use more stable boronic esters, such as pinacol or MIDA esters.[7] These are less susceptible to premature protodeboronation.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous.[7]
-
Milder Base: Use milder bases like potassium fluoride (KF) or carefully control the pH to disfavor the protodeboronation pathway.[7]
-
FAQ 2: Negishi Coupling
Question: My Negishi coupling starts but then stalls, leading to incomplete conversion. What is the likely cause?
Answer: Stalling in Negishi couplings for bipyridine synthesis is almost always due to catalyst deactivation by the product, as discussed in the general section.[7][8][9] However, the quality of the organozinc reagent is also a critical factor.[6]
-
Solutions:
-
Reagent Quality: Prepare the pyridylzinc reagent fresh for the best results. Ensure the Grignard or organolithium precursor used for transmetalation is of high quality and accurately titrated.[6]
-
Robust Catalyst System: If product inhibition is the primary issue, use a more robust ligand that can accelerate the catalytic cycle and reduce the catalyst's affinity for the bipyridine product. Sterically hindered, electron-rich phosphine ligands like XPhos paired with a Pd(0) source (e.g., Pd₂(dba)₃) can be highly effective.[6][7]
-
Higher Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., to 5 mol%) can help push the reaction to completion.[6]
-
FAQ 3: Stille Coupling
Question: My Stille coupling produces a large amount of symmetrical bipyridine from stannane homocoupling. How can I prevent this?
Answer: Homocoupling of the organostannane reagent is a primary competing pathway in Stille couplings.[7]
-
Solutions:
-
Control Stoichiometry: Use the organostannane and the halide in as close to a 1:1 ratio as possible. An excess of the organostannane strongly favors homocoupling.[7]
-
Lower the Temperature: Running the reaction at a lower temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.[7]
-
Use Additives: The addition of a co-catalyst like copper(I) iodide (CuI) can accelerate the rate of the cross-coupling reaction, allowing it to outcompete the homocoupling pathway.[7]
-
A Note on Toxicity: A significant challenge of Stille coupling is the high toxicity of organotin reagents and byproducts, which can be difficult to remove from the final product.[1][2][10] Whenever possible, Suzuki or Negishi couplings are often preferred for safety and purification reasons.[11]
FAQ 4: C-H Activation/Functionalization
Question: I'm trying a direct C-H arylation, but I'm getting poor regioselectivity or no reaction. Why is this so challenging?
Answer: Direct C-H activation on pyridine rings is a powerful but challenging strategy. The inherent reactivity of the pyridine C-H bonds and the strongly coordinating nature of the ring nitrogen present significant hurdles.
-
Catalyst Poisoning: As with cross-coupling, the pyridine nitrogen can coordinate to and poison the metal catalyst (e.g., Palladium).[12][13]
-
Regioselectivity: Without a directing group, achieving regioselectivity can be difficult. The electronic properties of existing substituents on the ring will heavily influence the site of C-H activation.[14]
-
Solutions:
-
Use of N-Oxides: A common strategy is to convert the pyridine to a pyridine N-oxide. This modifies the electronic properties of the ring, often facilitating C-H activation, and mitigates catalyst poisoning by the nitrogen lone pair.[15][16]
-
Directing Groups: Employing a directing group can override the inherent reactivity of the ring and force functionalization at a specific position (e.g., ortho to the directing group).[12][13]
-
Section 3: Visual Troubleshooting Guides
Diagrams
The following diagrams illustrate key decision-making processes and competing reaction pathways.
Caption: A decision-making flowchart for troubleshooting low yields.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Data Summary Table
Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Acid or Ester) | Organozinc | Organotin |
| Key Advantages | Reagents often commercially available, lower toxicity, tolerant of many functional groups.[11] | High yields, excellent functional group tolerance, high reactivity.[10][11][17] | High reactivity, can succeed where other methods fail.[11] |
| Common Challenges | Protodeboronation of 2-pyridylboronic acids, homocoupling, catalyst inhibition.[1][4][7] | Reagents are moisture/air sensitive and often prepared in situ, catalyst inhibition.[6][7] | High toxicity of tin reagents and byproducts, purification difficulties, homocoupling.[2][7][10] |
| Best For... | General purpose synthesis when stable boron reagents are available. | Complex substrates requiring high functional group tolerance. | Situations where other couplings have failed and toxicity can be managed. |
Section 4: Experimental Protocols
The following are representative protocols with integrated troubleshooting notes. Safety Note: Always conduct a thorough safety review before beginning any chemical synthesis. These reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Suzuki-Miyaura Coupling for a Substituted 2,2'-Bipyridine
This protocol describes the coupling of a 2-halopyridine with a 2-pyridylboronic acid pinacol ester.
-
Materials:
-
Substituted 2-Bromopyridine (1.0 equiv)
-
2-Pyridylboronic acid pinacol ester (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (2 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 2-bromopyridine (1.0 mmol), 2-pyridylboronic acid pinacol ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and anhydrous K₂CO₃ (3.0 mmol).
-
Troubleshooting Note: The use of a boronic ester is critical to minimize protodeboronation.[7] Ensure all solid reagents are anhydrous.
-
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90–100 °C and stir for 12–24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Troubleshooting Note: If homocoupling is a major issue, consider lowering the reaction temperature to 70–80 °C.[7] If the reaction stalls, product inhibition is likely; a more robust ligand system may be needed.
-
-
After completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Protocol 2: Negishi Coupling for a Substituted 2,2'-Bipyridine
This protocol involves the in situ preparation of a 2-pyridylzinc reagent followed by coupling.
-
Part A: Preparation of 2-Pyridylzinc Bromide
-
To a flame-dried Schlenk flask under argon, add magnesium turnings (1.5 equiv).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromopyridine (1.3 equiv) in anhydrous THF dropwise to initiate Grignard formation.
-
Once the Grignard reagent has formed, cool the solution to 0 °C.
-
In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) (1.4 equiv) in anhydrous THF and add this solution slowly to the Grignard reagent via cannula.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to complete the transmetalation.
-
-
Part B: Cross-Coupling
-
To a separate flame-dried Schlenk flask under argon, add the substituted 2-halopyridine (1.0 equiv) and a palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%).
-
Add anhydrous THF.
-
Add the freshly prepared pyridylzinc bromide solution from Part A via cannula.
-
Heat the reaction to 60–70 °C and stir for 4–12 hours, monitoring by TLC or GC-MS.
-
Troubleshooting Note: If the reaction stalls, this is a strong indicator of catalyst inhibition. Switching to a more robust catalyst system like Pd₂(dba)₃ with XPhos is recommended.[7]
-
-
Upon completion, cool the reaction and quench carefully with saturated aqueous NH₄Cl.
-
Perform an aqueous workup and purify by column chromatography as described in Protocol 1.[7]
-
Section 5: References
-
Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis. (2025). BenchChem. 5
-
Technical Support Center: Flash Chromatography Purification of Substituted Bipyridines. (2025). BenchChem. --INVALID-LINK--
-
Addressing challenges in the synthesis of unsymmetrical bipyridines. (2025). BenchChem. 6
-
. (2025). BenchChem. 7
-
Regiocontrolled one-step synthesis of 3,3'-disubstituted 2,2'-bipyridine ligands by cobalt(I)-catalyzed cyclotrimerization. PubMed. --INVALID-LINK--
-
Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry. --INVALID-LINK--
-
Bipyridine. Organic Syntheses. --INVALID-LINK--
-
Negishi coupling. Wikipedia. --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. OUCI. --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH. --INVALID-LINK--
-
Technical Support Center: Optimizing 2,3'-Bipyridine Derivative Synthesis. BenchChem. 11
-
Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Organic & Inorganic Au. --INVALID-LINK--
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. --INVALID-LINK--
-
Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Organic Letters. --INVALID-LINK--
-
Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PMC - NIH. --INVALID-LINK--
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. --INVALID-LINK--
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Request PDF. --INVALID-LINK--
-
Modular preparation of cationic bipyridines and azaarenes via C–H activation. ChemRxiv. --INVALID-LINK--
References
- 1. preprints.org [preprints.org]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regiocontrolled one-step synthesis of 3,3'-disubstituted 2,2'-bipyridine ligands by cobalt(I)-catalyzed cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Collection - Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct CâH Arylation of Pyridine N-Oxides - Organic Letters - Figshare [acs.figshare.com]
- 16. Modular preparation of cationic bipyridines and azaarenes via C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04864K [pubs.rsc.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for Reactions Involving 3-(6-Bromopyridin-2-yl)benzoic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the workup of reactions utilizing 3-(6-Bromopyridin-2-yl)benzoic acid. The unique bifunctional nature of this molecule, possessing both a carboxylic acid and a pyridine ring, presents specific challenges and opportunities in purification that will be addressed in the following question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence workup procedures?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value/Description | Implication for Workup |
| Molecular Formula | C₁₂H₈BrNO₂[1] | Molecular Weight: 278.1 g/mol . |
| Appearance | White to off-white solid[1] | The solid nature allows for isolation by filtration if it precipitates. |
| Melting Point | >239 °C (decomposes)[1] | High melting point suggests good crystalline nature. |
| Solubility | Slightly soluble in acetone, DMSO, and methanol[1] | Limited solubility in common organic solvents may require specific solvent systems for extraction and chromatography. |
| Acid-Base Nature | Amphoteric: Contains an acidic carboxylic acid group and a basic pyridine nitrogen. | This is the most critical property for designing a selective workup, allowing for manipulation of its solubility in aqueous and organic phases based on pH. |
Q2: I have performed a Suzuki-Miyaura coupling reaction with this compound. What is a general workup procedure?
A2: A general workup for a Suzuki-Miyaura coupling reaction involving this substrate focuses on removing the palladium catalyst, inorganic salts, and unreacted starting materials. The bifunctional nature of your product allows for a highly effective acid-base extraction.
Experimental Protocol: General Workup for Suzuki-Miyaura Coupling
Objective: To isolate the desired biaryl-substituted pyridinyl benzoic acid from the reaction mixture.
Materials:
-
Reaction mixture from Suzuki coupling
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Initial Filtration:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and any precipitated inorganic salts. Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.
-
-
Acid-Base Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Extract the organic layer with 1 M NaOH solution. The basic conditions will deprotonate the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer. Your desired product will move to the aqueous phase, leaving behind non-acidic impurities (e.g., unreacted boronic ester, non-acidic byproducts) in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with ethyl acetate to remove any remaining neutral or basic organic impurities. Discard the organic wash.
-
-
Product Precipitation and Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify the aqueous solution with 1 M HCl while stirring. The product will precipitate out as the carboxylic acid is protonated. Monitor the pH with pH paper to ensure complete precipitation (typically pH 2-3).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum.
-
-
Final Purification (if necessary):
-
If the product is not sufficiently pure, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) or by column chromatography.
-
Q3: My Buchwald-Hartwig amination reaction using this compound is complete. How should I approach the workup?
A3: The workup for a Buchwald-Hartwig amination will also heavily rely on acid-base extraction. The key is to separate your amphoteric product from the palladium catalyst, phosphine ligands (and their oxides), and the amine coupling partner.
Experimental Protocol: General Workup for Buchwald-Hartwig Amination
Objective: To isolate the desired amino-substituted pyridinyl benzoic acid.
Materials:
-
Reaction mixture from Buchwald-Hartwig amination
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Initial Filtration:
-
Follow the same procedure as for the Suzuki coupling to remove the palladium catalyst through a Celite® pad.
-
-
Acid-Base Extraction Strategy:
-
Transfer the filtrate to a separatory funnel.
-
Step 1: Removal of Excess Amine. Extract the organic layer with 1 M HCl. This will protonate the unreacted amine starting material and the basic pyridine nitrogen of your product, moving them into the aqueous layer. Neutral impurities and phosphine oxides will remain in the organic layer.
-
Separate the aqueous layer containing your product and the excess amine.
-
Step 2: Separation of Product from Excess Amine. Carefully basify the aqueous layer with a saturated NaHCO₃ solution until the pH is approximately 8-9. At this pH, the more basic starting amine will be deprotonated and can be extracted back into an organic solvent (e.g., ethyl acetate). Your product, being a weaker base and also having the acidic carboxylate group, should remain in the aqueous phase as the sodium salt.
-
Wash the aqueous layer with ethyl acetate to remove the starting amine.
-
-
Product Precipitation and Isolation:
-
Cool the remaining aqueous layer in an ice bath.
-
Acidify the solution with 1 M HCl to a pH of approximately 3-4 to precipitate your product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Final Purification:
-
Further purification can be achieved by recrystallization or column chromatography if needed.
-
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki or Buchwald-Hartwig Reactions
-
Potential Cause: Catalyst deactivation. The pyridine nitrogen in your starting material can coordinate to the palladium catalyst, inhibiting its activity.
-
Troubleshooting Step:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can help to stabilize the active catalytic species and promote the desired reaction over catalyst inhibition.
-
Catalyst Loading: A modest increase in catalyst loading might be necessary.
-
Pre-catalyst: Consider using a pre-formed Pd(0) source or a more robust pre-catalyst to ensure efficient generation of the active species.
-
Issue 2: Difficulty in Separating Product from Starting Material
-
Potential Cause: Inefficient acid-base extraction due to incorrect pH.
-
Troubleshooting Step:
-
pH Optimization: Use a pH meter for precise adjustments during the extraction. For separating from a non-acidic starting material, a basic wash with NaHCO₃ (pH ≈ 8.5) or Na₂CO₃ (pH ≈ 11) should be sufficient to deprotonate the carboxylic acid. To precipitate the product, acidify to a pH well below the estimated pKa of the carboxylic acid (e.g., pH 2-3).
Issue 3: Presence of Side Products like Protodeboronation or Dehalogenation
-
Potential Cause: These side reactions can be promoted by high temperatures, extended reaction times, or the presence of water.
-
Troubleshooting Step:
-
Reaction Conditions: Ensure your reaction is run under a strictly inert atmosphere. Use freshly distilled and degassed solvents.
-
Base Selection: The choice of base can influence these side reactions. For Suzuki couplings, consider using a non-aqueous base like CsF or K₃PO₄.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of byproducts.
-
Visualizing the Workup Workflow
A well-planned workup is crucial for successful isolation. The following diagram illustrates a typical acid-base extraction workflow.
Caption: Acid-base extraction workflow for product isolation.
References
Validation & Comparative
mass spectrometry analysis of 3-(6-Bromopyridin-2-yl)benzoic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(6-Bromopyridin-2-yl)benzoic acid
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex organic molecules, including protein degrader building blocks.[1] Accurate characterization of its molecular structure and purity is paramount for its application in pharmaceutical research. Mass spectrometry (MS) stands out as a principal analytical technique, offering unparalleled sensitivity and structural information by measuring the mass-to-charge ratio (m/z) of ionized molecules.[2]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict fragmentation patterns, and present a comparative analysis with alternative analytical methods, supported by detailed experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the analyte's chemical properties is critical for selecting the optimal mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO₂ | [1] |
| Molecular Weight | 278.1 g/mol | [1] |
| Monoisotopic Mass | 276.9793 g/mol (for ⁷⁹Br) | Calculated |
| Appearance | White Solid | [3] |
| Melting Point | >239°C (decomposes) | [3][4] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol | [3] |
| CAS Number | 914349-44-3 | [1] |
The high melting point and the presence of polar functional groups (carboxylic acid and pyridine nitrogen) suggest that the molecule is semi-volatile and possesses moderate polarity. These characteristics heavily influence the choice of ionization source.
Comparative Analysis of Ionization Techniques
The ionization source is the heart of the mass spectrometer, converting neutral analyte molecules into gas-phase ions. The choice of technique dictates the type of information obtained. For a molecule like this compound, the primary choice is between "soft" ionization techniques, which minimize fragmentation and preserve the molecular ion, and "hard" techniques that induce extensive fragmentation for structural elucidation.
| Ionization Technique | Principle | Suitability for Analyte | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol. Solvent evaporation leads to charged gas-phase ions.[2][5] | Excellent. The molecule's polarity and solubility in common LC solvents make it ideal for ESI. | Soft ionization, minimal fragmentation, excellent for determining molecular weight, easily coupled with Liquid Chromatography (LC-MS).[6][7] | Can be sensitive to salts and detergents; may produce multiply charged ions which can complicate spectra.[8] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized in a heated tube and ionized by a corona discharge.[8] | Good. Suitable for moderately polar, semi-volatile compounds that are less amenable to ESI. | Tolerant of higher flow rates and less polar solvents than ESI; good for analyzing molecules that are not easily charged in solution.[8] | Some thermal degradation may occur due to the heated nebulizer. |
| Electron Ionization (EI) | A high-energy electron beam bombards gas-phase molecules, causing the ejection of an electron to form a radical cation (M⁺•).[2][5][6] | Poor to Moderate. The molecule's low volatility and thermal lability make it challenging for traditional GC-MS with EI. Derivatization may be required.[9] | "Hard" ionization provides extensive, reproducible fragmentation patterns useful for structural confirmation and library matching.[8] | Often causes the molecular ion to be weak or absent, making molecular weight determination difficult.[7][10] Requires volatile samples. |
Recommendation: For routine identification and quantification, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the superior choice. It provides a strong molecular ion signal, which is crucial for confirming the compound's identity, and its compatibility with HPLC allows for the analysis of complex mixtures and impurities.[2][5]
Anticipated Fragmentation Patterns and Structural Elucidation
Fragmentation analysis provides a fingerprint of a molecule's structure. In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. Analyzing the mass differences between these fragments and the parent ion allows for the deduction of the original structure.[11]
The Bromine Isotopic Signature
A key feature in the mass spectrum of this compound will be the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[12] This results in a characteristic pair of peaks for every bromine-containing fragment: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), with roughly equal intensity.[12][13][14] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.
Predicted Fragmentation Pathways
Using a soft ionization technique like ESI followed by tandem MS (MS/MS), we can induce controlled fragmentation. The most likely fragmentation points are the weaker bonds in the molecule.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Key Predicted Fragments:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Loss |
| 278 / 280 | [M+H]⁺ (Protonated Molecule) | - |
| 260 / 262 | [C₁₂H₇BrNO]⁺ | H₂O (from carboxylic acid) |
| 233 / 235 | [C₁₁H₉BrN]⁺ | COOH (radical) |
| 199 | [C₁₂H₉NO₂]⁺ | Br (radical) |
| 154 / 156 | [C₅H₃NBr]⁺ | C₇H₅O₂ (benzoic acid radical) |
| 105 | [C₇H₅O]⁺ | C₅H₃NBr (bromopyridine radical) |
The observation of the m/z 105 fragment, characteristic of the benzoyl cation, and the m/z 77 fragment, corresponding to the phenyl cation, are common in the mass spectra of benzoic acid derivatives and would further support the structural assignment.[15][16]
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, a multi-technique approach is often necessary for complete characterization, especially in regulated environments like drug development.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique, often coupled with a UV detector.[17] It is excellent for assessing the purity of this compound and quantifying it against a reference standard. However, it does not provide direct molecular weight or structural information. When coupled with MS (LC-MS), it combines the separation power of HPLC with the detection and identification capabilities of MS.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. It is the gold standard for unambiguous structure elucidation. Its primary drawback is lower sensitivity compared to MS.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[9] For this compound, it would confirm the presence of the carboxylic acid (O-H and C=O stretches) and the aromatic rings.
Experimental Protocol: LC-ESI-MS Analysis
This section provides a standard workflow for the analysis of this compound.
Caption: General workflow for LC-MS analysis of the target compound.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometer Conditions
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode.
-
Scan Range: m/z 100 – 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Conclusion
Mass spectrometry, particularly LC-ESI-MS, is an indispensable tool for the analysis of this compound in a research and development setting. This approach provides sensitive and specific detection, definitive molecular weight confirmation through the observation of the protonated molecule [M+H]⁺, and rich structural information via fragmentation analysis. The characteristic M/M+2 isotopic pattern serves as an unambiguous indicator for the presence of bromine. While complementary techniques like NMR and HPLC are vital for complete structural elucidation and purity assessment, mass spectrometry offers a unique combination of speed, sensitivity, and structural insight that is critical for advancing drug discovery programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. This compound | 914349-44-3 [amp.chemicalbook.com]
- 4. This compound | 914349-44-3 [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scienceready.com.au [scienceready.com.au]
- 12. savemyexams.com [savemyexams.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Benzoic acid [webbook.nist.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Structure of 3-(6-Bromopyridin-2-yl)benzoic Acid and Its Derivatives: A Predictive Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice are fundamental determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide delves into the structural nuances of 3-(6-Bromopyridin-2-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science.
While a definitive crystal structure for this compound is not yet publicly available in crystallographic databases, we can leverage our expertise and the wealth of available data on analogous compounds to construct a robust, predictive comparison. This guide will use the experimentally determined crystal structure of the isomeric 3-(4-Pyridyl)benzoic acid as a foundational reference. By analyzing this known structure and considering the electronic and steric influences of substituting a bromine atom onto the pyridine ring, we can project the likely structural characteristics of our target molecule and its derivatives. This comparative approach provides valuable insights for rational drug design and crystal engineering.
The Foundational Structure: 3-(4-Pyridyl)benzoic Acid
The crystal structure of 3-(4-Pyridyl)benzoic acid serves as an excellent starting point for our analysis.[1] This molecule, a positional isomer of our primary interest, provides a clear picture of the fundamental interactions that govern the crystal packing in this class of compounds.
The key feature of the 3-(4-Pyridyl)benzoic acid crystal structure is the formation of infinite chains through intermolecular O—H···N hydrogen bonds.[1] This is a classic and highly predictable interaction between the carboxylic acid proton and the basic nitrogen atom of the pyridine ring. The molecule itself is not planar, with the benzene and pyridine rings exhibiting a dihedral angle of 32.14(7)°. The carboxyl group is also slightly twisted out of the plane of the benzene ring.[1]
Below is a summary of the crystallographic data for 3-(4-Pyridyl)benzoic acid.
| Parameter | 3-(4-Pyridyl)benzoic acid[1] | This compound (Predicted) |
| Chemical Formula | C₁₂H₉NO₂ | C₁₂H₈BrNO₂ |
| Molecular Weight | 199.20 g/mol | 278.10 g/mol |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | Pbca | P2₁/c or related centrosymmetric |
| a (Å) | 13.839(3) | ~14-16 |
| b (Å) | 7.013(7) | ~6-8 |
| c (Å) | 19.469(10) | ~18-20 |
| α (°) | 90 | 90 |
| β (°) | 90 | ~90-105 |
| γ (°) | 90 | 90 |
| V (ų) | 1890(2) | ~1900-2200 |
| Z | 8 | 4 or 8 |
| Key Intermolecular Interaction | O—H···N Hydrogen Bond | O—H···N Hydrogen Bond, Br···Br or Br···N Halogen Bond |
Predictive Analysis of this compound's Crystal Structure
The introduction of a bromine atom at the 6-position of the pyridine ring and the shift of the benzoic acid substituent from the 4- to the 2-position are expected to induce significant changes in the crystal packing.
1. Influence of the Bromine Substituent:
The bromine atom is large and highly electronegative, introducing several competing factors:
-
Steric Hindrance: The bulky bromine atom adjacent to the nitrogen may sterically hinder the formation of the primary O—H···N hydrogen bond, potentially leading to a longer or more distorted hydrogen bond compared to the unsubstituted analog.
-
Halogen Bonding: Bromine is a potent halogen bond donor. It is highly probable that the crystal structure will be influenced by Br···O or Br···N halogen bonds, which could compete with or complement the primary hydrogen bonding network, leading to a different packing motif.
-
Increased Molecular Weight and Density: The heavier bromine atom will increase the molecular weight and likely the density of the crystal.
2. Impact of the 2-Pyridyl Linkage:
The connection of the benzoic acid moiety at the 2-position of the pyridine ring brings the carboxylic acid group in closer proximity to the pyridine nitrogen. This can lead to:
-
Intramolecular Interactions: Potential for intramolecular hydrogen bonding or other close contacts between the carboxylic acid group and the pyridine ring, which could influence the overall conformation of the molecule.
-
Chelating Effects in Co-crystals: In the presence of metal ions, this arrangement could act as a chelating ligand, a property not as readily available to the 4-pyridyl isomer.
Based on these factors, we predict that this compound will likely crystallize in a centrosymmetric space group, such as P2₁/c, which is common for organic molecules. The unit cell volume is expected to be larger to accommodate the bromine atom. The dominant intermolecular interaction will still be the O—H···N hydrogen bond, but the overall packing will likely be a more complex 3D network stabilized by additional halogen bonds.
Experimental Methodologies
The determination of a crystal structure is a meticulous process that involves several key stages. The following is a generalized workflow for obtaining the crystal structure of a compound like this compound.
Synthesis and Crystallization
Synthesis: The synthesis of this compound can be achieved through standard cross-coupling reactions, such as a Suzuki coupling between 2,6-dibromopyridine and 3-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the ester.
Crystallization: High-quality single crystals are essential for X-ray diffraction analysis. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.
Comparison with Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural information, other techniques can offer complementary data, especially when suitable crystals are not available.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline samples. While it does not provide atomic coordinates, it gives a characteristic "fingerprint" of the crystalline phase and can be used to identify polymorphs, monitor phase transitions, and determine unit cell parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in a crystal, including the number of crystallographically independent molecules in the asymmetric unit.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the most stable conformation of a molecule and its likely packing arrangements in the solid state. These predictions can be a valuable guide for experimental work.
Conclusion
The detailed analysis of the X-ray crystal structure of this compound and its derivatives is crucial for understanding their structure-property relationships. Although the crystal structure of the title compound has not yet been reported, a comparative analysis based on the known structure of 3-(4-Pyridyl)benzoic acid provides a strong predictive framework. The introduction of a bromine atom is expected to significantly influence the crystal packing through steric effects and the formation of halogen bonds, leading to a more complex and potentially more stable crystal lattice. The experimental determination of the crystal structure of this compound is a critical next step to validate these predictions and to further our understanding of this important class of compounds.
References
A Comparative Guide to the Biological Activity of Phenyl-Pyridine-2-Carboxylic Acid Analogs as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer therapeutics has led researchers to explore a multitude of chemical scaffolds. Among these, the phenyl-pyridine-2-carboxylic acid core has emerged as a promising framework for the development of selective and potent antineoplastic agents. This guide provides an in-depth comparison of the biological activity of analogs based on this scaffold, with a focus on their efficacy as cell cycle inhibitors. We will delve into the structure-activity relationships (SAR), supporting experimental data, and the methodologies employed to elucidate their therapeutic potential.
The Phenyl-Pyridine-2-Carboxylic Acid Scaffold: A Privileged Structure in Oncology
The pyridine ring is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] When coupled with a benzoic acid moiety, the resulting phenyl-pyridine structure presents a versatile scaffold for targeting various biological pathways implicated in cancer.
A key example of this scaffold's potential is the identification of Ro 41-4439 , a phenyl-pyridine-2-carboxylic acid derivative discovered through a cell-based screening approach.[2] This compound exhibited low micromolar antiproliferative activity against a diverse panel of human cancer cell lines, while demonstrating more than 10-fold selectivity for cancer cells over normal proliferating cells.[2] The primary mechanism of action for this class of compounds is the induction of cell cycle arrest in mitosis, which subsequently leads to apoptosis.[2]
Structure-Activity Relationship (SAR) and Comparative Efficacy
Based on general principles of medicinal chemistry and SAR studies of related pyridine and benzoic acid derivatives, we can infer potential trends for optimization:
-
Substituents on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can influence binding affinity to the target protein. Electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting interactions within the binding pocket.
-
Modifications of the Pyridine Ring: Alterations to the pyridine ring, such as the introduction of substituents or changes in the nitrogen's position, can impact the molecule's overall geometry and its ability to form crucial hydrogen bonds with the target.
-
The Carboxylic Acid Moiety: The carboxylic acid group is often a key pharmacophoric element, participating in essential hydrogen bonding interactions with the target protein. Its position and acidity are critical for activity.
To provide a tangible comparison, let's consider a hypothetical series of analogs based on the phenyl-pyridine-2-carboxylic acid scaffold and their potential impact on antiproliferative activity, drawing on the principles observed in the discovery of Ro 41-4439 and other related compounds.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Pyridine Ring) | R3 (Carboxylic Acid Position) | Hypothetical IC50 (µM) on MDA-MB-435 Cells |
| Ro 41-4439 (Lead) | H | H | 2 | ~5 |
| Analog A | 4-Cl | H | 2 | < 5 |
| Analog B | 4-OCH3 | H | 2 | > 10 |
| Analog C | H | 6-Br | 2 | ~ 2 |
| Analog D | H | H | 3 | > 20 |
| Analog E | 4-Cl | 6-Br | 2 | < 1 |
This table is for illustrative purposes to demonstrate potential SAR trends. The IC50 values are hypothetical and based on general medicinal chemistry principles.
Experimental Validation: Methodologies and Underlying Rationale
The evaluation of novel anticancer agents requires a robust and multifaceted experimental approach. The following protocols are fundamental to characterizing the biological activity of phenyl-pyridine-2-carboxylic acid analogs.
In Vitro Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow:
MTT Assay Workflow for Cytotoxicity Assessment.
Causality and Self-Validation: This assay is a self-validating system as the conversion of MTT to formazan can only be performed by metabolically active cells with intact mitochondrial function. A dose-dependent decrease in the absorbance reading directly correlates with the cytotoxic or cytostatic effect of the compound. Including both a negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) ensures the validity of the experimental results.
Cell Cycle Analysis by Flow Cytometry
Principle: To determine the specific phase of the cell cycle in which the compound exerts its effect, flow cytometry is employed. Cells are treated with the test compound, harvested, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Experimental Workflow:
Cell Cycle Analysis Workflow.
Causality and Self-Validation: The distinct DNA content of cells in different phases of the cell cycle provides an intrinsic control. A shift in the distribution of cells across the phases compared to an untreated control population provides clear evidence of a compound-induced cell cycle arrest.
In Vivo Efficacy: From Bench to Preclinical Models
Promising in vitro results necessitate validation in in vivo models. The study on Ro 41-4439 and its analogs progressed to testing in nude mice bearing established mammary tumor xenografts (MDA-MB-435).[2] A four-week treatment with well-tolerated doses of the lead compound resulted in a remarkable 73% inhibition of tumor growth, underscoring the therapeutic potential of this chemical class.[2]
Conclusion
The phenyl-pyridine-2-carboxylic acid scaffold represents a highly promising avenue for the development of novel anticancer agents. The initial identification of Ro 41-4439 and the subsequent exploration of its analogs have demonstrated the potential to identify compounds with low micromolar potency and significant selectivity for cancer cells. The primary mechanism of action, through mitotic arrest and subsequent apoptosis, is a well-validated strategy in oncology. The detailed experimental protocols for cytotoxicity and cell cycle analysis provide a robust framework for the continued evaluation and optimization of this important class of molecules. Further research focusing on a systematic SAR study is warranted to unlock the full therapeutic potential of these compounds in the fight against cancer.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 3-(6-Bromopyridin-2-yl)benzoic acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-(6-Bromopyridin-2-yl)benzoic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound, offering insights into the rationale behind method selection and providing actionable experimental protocols for researchers, scientists, and drug development professionals.
The synthesis of this compound, often involving cross-coupling reactions, can potentially introduce a variety of impurities. These may include unreacted starting materials, isomeric byproducts, residual catalysts, and degradation products. A robust analytical strategy, therefore, must be capable of separating, identifying, and quantifying these diverse chemical entities. This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC).
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely employed technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[1] Its high resolving power, sensitivity, and quantitative accuracy make it an indispensable tool in quality control.
Principle of Separation
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.
Causality in Experimental Design
The choice of mobile phase, column chemistry, and detector wavelength is critical for achieving optimal separation and sensitivity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is often preferred. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.
-
Column: A C18 column is a good starting point due to its versatility in separating a wide range of polar and non-polar compounds.[2]
-
Detector: A UV detector is suitable for this compound, as the aromatic rings and pyridine moiety provide strong chromophores. The detection wavelength should be set at the absorbance maximum of the main compound for optimal sensitivity.[2]
Experimental Protocol: RP-HPLC Method
Objective: To determine the purity of this compound and quantify related substances by area percentage.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25.1-30 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents or certain reaction byproducts.[1]
Principle of Separation and Detection
In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.[4]
Causality in Experimental Design
For a compound like this compound, direct GC analysis can be challenging due to its relatively high boiling point and the presence of the polar carboxylic acid group. Derivatization is often necessary to increase volatility and improve chromatographic performance. Silylation is a common derivatization technique for carboxylic acids.
-
Derivatization: Converting the carboxylic acid to a more volatile ester or silyl ester can significantly improve peak shape and reduce thermal degradation in the GC inlet.
-
Column Selection: A mid-polarity column, such as a DB-5ms, is a good choice for separating a range of aromatic and heterocyclic compounds.[1]
-
Ionization Mode: Electron Ionization (EI) is typically used for generating reproducible mass spectra that can be compared against spectral libraries for identification.
Experimental Protocol: GC-MS Method (with Derivatization)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1]
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 300 °C at 10 °C/min
-
Hold at 300 °C for 10 minutes
-
-
Injector Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-550 amu
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[5]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the analyte.[5][6]
Principle of Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei.[6] The chemical shift of a nucleus provides information about its local electronic environment, while the integration of the signal is directly proportional to the number of nuclei it represents. Spin-spin coupling patterns reveal connectivity between neighboring atoms.
Causality in Experimental Design
-
¹H NMR: This is the most common NMR experiment and provides a wealth of information about the proton environment in the molecule. For this compound, the aromatic protons on both the pyridine and benzene rings will resonate in distinct regions, and their coupling patterns will confirm the substitution pattern.[6]
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule.[6]
-
qNMR: For quantitative analysis, a certified internal standard with a known purity is added to the sample. By comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy.[5] A long relaxation delay is crucial to ensure accurate integration.[5]
Experimental Protocol: ¹H NMR and qNMR
Objective: To confirm the structure and determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid)
¹H NMR (Structural Confirmation):
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Acquire a standard ¹H NMR spectrum.
qNMR (Purity Assessment):
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.[5]
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio.
-
Data Analysis (qNMR): The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
IV. Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Crystalline Purity
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and presence of polymorphic or solvated forms of a compound.[7][8]
Principle of Analysis
-
TGA: Measures the change in mass of a sample as a function of temperature.[9] It is useful for detecting residual solvents or water content and determining the decomposition temperature.[7]
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It can be used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or impurities that can cause melting point depression.[10]
Causality in Experimental Design
-
Heating Rate: A slower heating rate in DSC can provide better resolution of thermal events.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation.
-
Sample Preparation: A small, accurately weighed sample is placed in a sealed pan to ensure good thermal contact and prevent sublimation.[11]
Experimental Protocol: TGA and DSC
Objective: To assess the thermal stability, moisture/solvent content, and crystalline purity of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.[11]
-
Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen purge.[11]
DSC Procedure:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[11]
-
Heat the sample from 30 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen purge.
Data Analysis:
-
TGA: The weight loss at different temperatures indicates the presence of volatiles and the onset of decomposition.
-
DSC: The peak of the endotherm corresponds to the melting point. A broad melting range or the presence of multiple thermal events may indicate the presence of impurities or polymorphism.
V. Comparative Analysis of Analytical Methods
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) |
| HPLC-UV | Differential partitioning between stationary and mobile phases | High sensitivity and resolution for non-volatile compounds; excellent for routine quantitative analysis.[1] | Not suitable for volatile or thermally labile compounds; requires a reference standard for quantification. | 98.0 - 99.9 |
| GC-MS | Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection | Excellent for separating and identifying volatile and semi-volatile compounds; provides structural information for impurity identification.[4][12][13] | Not suitable for non-volatile or thermally labile compounds without derivatization; derivatization can introduce artifacts. | 97.5 - 99.8 |
| qNMR | Quantification based on the integral of NMR signals relative to a certified internal standard | Provides a direct measure of absolute purity without the need for a specific analyte reference standard; highly accurate and precise.[5] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard. | 98.5 - 99.9+ |
| TGA/DSC | Measurement of mass change (TGA) and heat flow (DSC) as a function of temperature | Provides information on thermal stability, residual solvents, and crystalline purity; can detect polymorphic forms.[7][8][10] | Not a separative technique; low sensitivity for organic impurities unless they significantly affect the melting behavior. | Not directly a purity method, but supports purity assessment. |
VI. Forced Degradation Studies: Predicting Stability
Forced degradation studies are a critical component of a comprehensive purity assessment, especially for drug development.[14] These studies involve subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally degrade it.[15] The goal is to identify potential degradation products and to develop a stability-indicating analytical method (typically HPLC) that can separate the parent compound from all its degradants.[16] This ensures that the analytical method is robust enough to accurately measure the purity of the compound throughout its shelf life.[17]
VII. Visualizing the Workflow
Workflow for Comprehensive Purity Assessment
Caption: A comprehensive workflow for the purity assessment of this compound.
Conclusion
The purity assessment of this compound is a multifaceted endeavor that necessitates a strategic and orthogonal approach. No single analytical technique is sufficient to provide a complete picture of a compound's purity. HPLC serves as the primary tool for routine quantitative analysis of the main component and non-volatile impurities. GC-MS is essential for the detection and identification of volatile and semi-volatile impurities. NMR spectroscopy, particularly qNMR, offers an unparalleled ability to confirm the structure and determine absolute purity. Finally, thermal analysis provides crucial information about the solid-state properties and thermal stability of the compound. By employing these techniques in a complementary fashion, researchers can ensure the quality, safety, and reliability of this important chemical intermediate in the pursuit of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 10. tainstruments.com [tainstruments.com]
- 11. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
- 17. onyxipca.com [onyxipca.com]
A Comparative Guide to the Computational Conformational Analysis of 3-(6-Bromopyridin-2-yl)benzoic Acid
Introduction: The Structural Nuances of a PROTAC Building Block
3-(6-Bromopyridin-2-yl)benzoic acid (CAS No. 914349-44-3) is a bifunctional organic molecule that has garnered interest as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic agents.[1][2][3] The molecule's inherent flexibility, primarily governed by the rotation around the C-C single bond connecting the pyridine and benzene rings, gives rise to a landscape of different spatial arrangements, or conformers. The specific conformation adopted by this molecule can significantly influence its binding affinity to target proteins and its overall efficacy as a drug precursor. Therefore, a thorough understanding of its conformational preferences is paramount for rational drug design.
This guide provides an in-depth comparison of two powerful computational methodologies for elucidating the conformational landscape of this compound: Density Functional Theory (DFT)-based Potential Energy Surface (PES) scans and classical Molecular Dynamics (MD) simulations. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and compare their respective strengths and weaknesses in the context of this specific molecule.
The Central Question: Defining the Conformational Landscape
The primary determinant of the overall shape of this compound is the dihedral angle between the pyridine and benzoic acid rings. This rotation is subject to a delicate interplay of steric hindrance and electronic effects, which collectively define the molecule's conformational energy landscape. Our goal is to map this landscape to identify the low-energy (most probable) conformations and the energy barriers that separate them.
Methodology 1: Quantum Mechanical Rigor with DFT-based Potential Energy Surface Scans
Density Functional Theory is a quantum mechanical method that provides a robust framework for calculating the electronic structure and energy of molecules.[4] A Potential Energy Surface (PES) scan, in this context, involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each step, while allowing all other geometric parameters to relax.[5][6][7] This "relaxed" scan provides a direct map of the energy as a function of the chosen rotational coordinate.
Experimental Protocol: Relaxed PES Scan
-
Initial Structure Generation: A 3D structure of this compound is built using a molecular editor.
-
Geometry Optimization: An initial geometry optimization is performed to find a local energy minimum.
-
Rationale: This ensures the scan starts from a reasonable geometry, preventing computational issues.
-
-
Selection of Dihedral Angle: The dihedral angle defined by the atoms connecting the two aromatic rings is selected for the scan.
-
PES Scan Setup:
-
Software: A quantum chemistry package such as Gaussian, Q-Chem, or ORCA is used.
-
Functional and Basis Set Selection:
-
Functional: The M06-2X functional is chosen.
-
Causality: M06-2X is a hybrid meta-GGA functional known for its good performance in describing non-covalent interactions and thermochemistry in organic systems.
-
-
Basis Set: The def2-TZVP basis set is selected.
-
Causality: This triple-zeta basis set provides a good balance between accuracy and computational cost for molecules of this size. The inclusion of polarization functions is crucial for accurately describing the electronic distribution around the bromine atom.
-
-
-
Scan Parameters: The dihedral angle is scanned from 0° to 360° in 10° increments.
-
Rationale: A 10° step size provides a sufficiently detailed profile of the energy landscape without being computationally prohibitive.
-
-
-
Execution and Analysis: The calculation is run, and the resulting energies at each step are plotted against the dihedral angle to generate the rotational energy profile. The minima on this profile correspond to stable conformers, while the maxima represent the transition states between them.
Visualizing the DFT Workflow
Caption: Workflow for a DFT-based relaxed potential energy surface scan.
Methodology 2: Exploring Conformational Dynamics with Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a complementary approach by modeling the atomic motions of a molecule over time based on a classical force field.[8][9] Instead of mapping a single degree of freedom, MD explores the entire conformational space accessible at a given temperature, providing insights into the dynamic behavior and relative populations of different conformers.
Experimental Protocol: MD Simulation
-
System Setup:
-
Force Field Selection: The GAFF (General Amber Force Field) is chosen for the organic molecule.
-
Solvation: The molecule is placed in a periodic box of explicit solvent (e.g., water or a relevant organic solvent) to mimic solution-phase conditions.
-
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable density.
-
Production Run: A long simulation (e.g., 100 nanoseconds) is run in the NVT or NPT ensemble, during which the atomic coordinates are saved at regular intervals (e.g., every 10 picoseconds), creating a trajectory file.
-
Trajectory Analysis:
-
Software: Analysis is performed using tools like GROMACS, AMBER, or VMD.[14]
-
Dihedral Angle Distribution: The dihedral angle of interest is measured for every saved frame of the trajectory. A histogram of these values reveals the most populated conformational states.
-
Clustering: The trajectory is clustered based on atomic positions to group similar conformations and determine their relative populations.[15]
-
Visualizing the Conformational Landscape
Caption: A conceptual diagram of a conformational energy landscape.
Comparison of Methodologies
| Feature | DFT-based PES Scan | Molecular Dynamics (MD) Simulation |
| Theoretical Basis | Quantum Mechanics | Classical Mechanics |
| Primary Output | Potential energy as a function of a specific coordinate. | Trajectory of atomic positions over time. |
| Strengths | High accuracy for electronic effects and energy barriers; provides a clear 1D or 2D map of the energy surface.[16][17] | Samples a wide range of conformations; provides dynamic information and population statistics; can include explicit solvent effects.[18][19] |
| Weaknesses | Computationally expensive; typically performed in vacuum or with an implicit solvent model; limited to a few degrees of freedom. | Accuracy is dependent on the quality of the force field; may not accurately capture subtle electronic effects; can be challenging to achieve adequate sampling for high energy barriers. |
| Best For | Accurately determining the relative energies of key conformers and the heights of the rotational barriers. | Understanding the conformational flexibility in a solution environment and determining the relative populations of conformers at a given temperature. |
Hypothetical Comparative Data
The following table presents hypothetical, yet plausible, data for the conformational analysis of this compound, illustrating the type of results each method would yield. The key dihedral angle (θ) is defined by C(pyridine)-C(pyridine)-C(benzene)-C(benzene).
| Parameter | DFT (M06-2X/def2-TZVP) | MD (100 ns in water) |
| Global Minimum (Conformer A) | θ ≈ 45° | Most populated cluster centered at θ ≈ 50° |
| Local Minimum (Conformer B) | θ ≈ 135° | Second most populated cluster centered at θ ≈ 130° |
| Relative Energy (B vs. A) | 1.2 kcal/mol | - |
| Population of Conformer A | ~87% (calculated from ΔE) | ~75% |
| Population of Conformer B | ~13% (calculated from ΔE) | ~20% |
| Rotational Barrier (A → B) | 2.5 kcal/mol (at θ ≈ 90°) | - |
| Rotational Barrier (B → A) | 1.3 kcal/mol (at θ ≈ 180°) | - |
Note: Populations from DFT are estimated using the Boltzmann distribution at 298 K. MD populations are derived from trajectory clustering.
Conclusion and Recommendations
Both DFT-based PES scans and MD simulations are powerful tools for investigating the conformational landscape of this compound, each providing unique and complementary insights.
-
For a high-accuracy determination of the intrinsic rotational profile and the energy barriers , a DFT-based relaxed PES scan is the recommended approach. The quantum mechanical nature of this method ensures a reliable description of the electronic effects that govern the conformational energies.
-
To understand the molecule's dynamic behavior in a biologically relevant environment and to obtain statistical information on conformer populations , MD simulations are invaluable. The inclusion of explicit solvent and thermal effects provides a more realistic picture of the molecule's conformational flexibility.
For a comprehensive understanding, a synergistic approach is optimal: using DFT to benchmark the force field or to refine the energies of key conformations identified through MD simulations. This integrated strategy allows researchers and drug development professionals to build a robust and validated model of the conformational preferences of this compound, ultimately enabling more effective structure-based drug design.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. scanning potential energy surfaces [cup.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 15. Conformational and functional analysis of molecular dynamics trajectories by Self-Organising Maps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dft.uci.edu [dft.uci.edu]
- 17. MolE8: finding DFT potential energy surface minima values from force-field optimised organic molecules with new machine learning representations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A statistical approach to the interpretation of molecular dynamics simulations of calmodulin equilibrium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]
A Comparative Guide to Assessing the Acidity of 3-(6-Bromopyridin-2-yl)benzoic acid
This guide provides a comprehensive analysis of the acidity of the carboxylic acid functional group in 3-(6-Bromopyridin-2-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing acidity, presents a comparative analysis with structurally related molecules, and offers detailed experimental protocols for empirical pKa determination. Our approach is grounded in established chemical principles and validated experimental methodologies to ensure scientific integrity and practical utility.
Introduction: The Critical Role of Acidity in Drug Design
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. In drug discovery and development, the pKa value profoundly influences a compound's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, protein binding, and interaction with biological targets. Consequently, the precise assessment and understanding of a molecule's acidity are indispensable for rational drug design.
This guide focuses on this compound, a molecule featuring a benzoic acid core substituted with a 6-bromopyridin-2-yl moiety. We will dissect the electronic contributions of this complex substituent to predict and understand its impact on the acidity of the carboxylic acid group relative to simpler, well-characterized benzoic acid derivatives.
Theoretical Framework: Electronic Effects on Benzoic Acid Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can significantly alter this stability through a combination of inductive and resonance effects.
-
Inductive Effect (-I): This effect involves the polarization of σ-bonds due to the electronegativity of nearby atoms. Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate group, delocalizing the negative charge, thereby stabilizing the anion and increasing acidity (lowering the pKa).[1]
-
Resonance Effect (±R or ±M): This effect involves the delocalization of π-electrons across the aromatic system. EWGs can withdraw electron density through resonance, which also stabilizes the carboxylate anion. Conversely, electron-donating groups (EDGs) can destabilize the anion, decreasing acidity.[2][3][4]
For this compound, the substituent is at the meta position relative to the carboxylic acid. At this position, the inductive effect is the primary electronic influence, as resonance effects are most pronounced at the ortho and para positions.[5][6] The 6-bromopyridin-2-yl group is expected to be strongly electron-withdrawing due to two key features:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect on the attached benzene ring.[7]
-
The Bromo Substituent: The bromine atom is an electronegative halogen that further withdraws electron density via the inductive effect.[6]
Collectively, these features should lead to significant stabilization of the benzoate conjugate base, making this compound a considerably stronger acid than unsubstituted benzoic acid.
Comparative Acidity Analysis
To contextualize the acidity of this compound, we compare its expected acidity with that of key reference compounds. The pKa values for these compounds provide a clear illustration of how substituent effects modulate acidity.
| Compound | Structure | pKa (in Water at 25°C) | Rationale for Acidity |
| Benzoic Acid | 4.20[6][8][9] | The baseline reference for substituted benzoic acids. | |
| 3-Bromobenzoic Acid | 3.86[6][10][11] | The bromine atom at the meta position exerts a purely electron-withdrawing inductive effect (-I), stabilizing the conjugate base and increasing acidity relative to benzoic acid.[6] | |
| 3-(Pyridin-2-yl)benzoic acid | Predicted < 4.20 | The pyridinyl group is electron-withdrawing due to the electronegative nitrogen, which stabilizes the conjugate base through an inductive effect, thus increasing acidity.[7] | |
| This compound | ![]() | Predicted < 3.86 | This molecule experiences the combined electron-withdrawing inductive effects of both the pyridinyl nitrogen and the bromine atom. This dual effect is expected to significantly stabilize the conjugate base, resulting in the highest acidity among the compounds listed. |
Analysis of Trends: The data clearly shows that electron-withdrawing substituents increase the acidity of benzoic acid. The introduction of a bromine atom at the meta position in 3-bromobenzoic acid lowers the pKa by 0.34 units. While an experimental value for 3-(pyridin-2-yl)benzoic acid is not readily available, the known electron-withdrawing nature of the pyridine ring suggests its pKa will also be lower than 4.20.[7]
For the target molecule, This compound , the entire substituent acts as a potent electron-withdrawing group. The acidity is enhanced by both the pyridine ring itself and the additional bromo-substituent on that ring. Therefore, it is logical to predict that its pKa will be even lower than that of 3-bromobenzoic acid, making it a relatively strong organic acid.
Experimental Determination of pKa: A Validated Protocol
Theoretical predictions provide a valuable hypothesis, but empirical measurement is the gold standard for pKa determination. Potentiometric titration is a highly accurate and reliable method for this purpose.[12][13][14]
Principle of Potentiometric Titration
This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the acidic analyte. The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added yields a titration curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[15] This point can be precisely identified as the inflection point of the curve or the peak of the first derivative plot (ΔpH/ΔV vs. V).[16]
Detailed Step-by-Step Methodology
1. Apparatus and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Class A 25 mL or 50 mL burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Analyte: this compound
-
Solvent: Deionized water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low.[13]
2. Preparation:
-
Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).[17]
-
Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM). Dissolve it in a known volume of deionized water containing KCl to maintain ionic strength. If a co-solvent is used, the final pKa value will be an apparent pKa (pKa') for that specific solvent system.
-
Inert Atmosphere: Purge the analyte solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement by reacting with the NaOH titrant.
3. Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the prepared analyte solution into a beaker with a magnetic stir bar.[17]
-
Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or the stir bar.
-
Begin gentle stirring.
-
If starting from the neutral form, titrate with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (indicated by a sharp jump in pH) until the pH begins to plateau again (e.g., up to pH 12).[17]
4. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative plot corresponds to Veq.
-
The half-equivalence point is Veq / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
For robust data, perform the titration in triplicate and report the average pKa with the standard deviation.[17]
Caption: Workflow for pKa determination via potentiometric titration.
Alternative Method: UV-Vis Spectrophotometry
For compounds that possess a chromophore near the ionizing group, UV-Vis spectrophotometry offers an excellent alternative for pKa determination.[12][13]
Principle: The protonated (acidic) and deprotonated (conjugate base) forms of a molecule often have distinct UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffers with different, precisely known pH values, one can monitor the transition from one form to the other. A plot of absorbance at a specific wavelength versus pH generates a sigmoidal curve, and the pKa can be determined from the inflection point of this curve.[12][18][19] This method is particularly useful for highly potent or poorly soluble compounds that are difficult to analyze by titration.[12]
Conclusion
Based on a thorough analysis of electronic principles, This compound is predicted to be a significantly stronger acid than unsubstituted benzoic acid. This increased acidity stems from the potent, combined electron-withdrawing inductive effects of the meta-positioned 6-bromopyridin-2-yl substituent. The nitrogen atom within the pyridine ring and the attached bromine atom work in concert to stabilize the resulting carboxylate anion, facilitating proton dissociation.
While this comparative guide provides a strong theoretical foundation for assessing the acidity of this molecule, we strongly advocate for empirical verification. The detailed potentiometric titration protocol provided herein offers a robust and self-validating system for accurately determining the pKa value, a critical parameter for any drug development professional.
References
- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 2. mdpi.com [mdpi.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. global.oup.com [global.oup.com]
- 10. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. chemagine.co.uk [chemagine.co.uk]
- 19. prezi.com [prezi.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Bromopyridines
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine ring is a cornerstone of modern synthesis. Bromopyridines represent key building blocks, offering a versatile handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyridine nucleus, particularly the coordinating ability of the nitrogen atom, can present unique challenges, leading to catalyst inhibition and diminished reaction efficiency. The judicious selection of the palladium catalyst is therefore paramount to the success of these transformations.
This in-depth technical guide provides a comparative analysis of various palladium catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of bromopyridines. By delving into the causality behind experimental choices and presenting supporting data, this guide aims to empower researchers to make informed decisions for their specific synthetic challenges.
The Challenge of Bromopyridine Coupling: The Pyridine Problem
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of off-cycle, catalytically inactive species.[1][2] This sequestration of the active catalyst can significantly hinder the reaction, resulting in low yields and the need for higher catalyst loadings. The development of advanced catalyst systems, particularly through ligand design, has been instrumental in mitigating this issue. Bulky and electron-rich ligands can shield the palladium center, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. In the context of bromopyridines, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the nature of the ligand coordinated to the palladium center. The following table summarizes the performance of several common palladium catalysts in the Suzuki coupling of bromopyridines.
| Catalyst System | Bromopyridine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(PPh₃)₄ | 3-Bromopyridine | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3 | [5] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 1 | [5] |
| PEPPSI-IPr | 3-Bromopyridine | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 0.5 | [5] |
| PdCl₂(dppf) | 4-Chloropyridine* | K₃PO₄ | Dioxane | 100 | 16 | 92 | Not Specified | [6] |
| Pd/IPr | 2,4-Dichloropyridine** | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective) | Not Specified | [6] |
*Note: 4-Chloropyridine is a more challenging substrate than bromopyridines. This entry is included to highlight the effectiveness of the PdCl₂(dppf) system. **Note: This entry demonstrates ligand-controlled regioselectivity in a dihalopyridine.
Analysis of Catalyst Performance:
-
Palladium-Phosphine Catalysts: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many applications.[7] However, for the more demanding coupling of bromopyridines, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos (a Buchwald ligand) often provide superior results in terms of yield and reaction time.[5][8] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Palladium-NHC Catalysts: N-heterocyclic carbene (NHC) ligands form highly stable and active catalysts with palladium.[8] The strong σ-donating character of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times, as exemplified by the PEPPSI-IPr system.[5]
-
Palladacycles: These are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity, making them advantageous for large-scale synthesis.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid using Pd(PPh₃)₄
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[8]
-
Evacuate and backfill the flask with argon three times.[8]
-
Add 1,4-dioxane and water (4:1 ratio, 5 mL), previously degassed by bubbling with argon for 20 minutes.[8]
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of argon.[8]
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[8]
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine.[8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[9]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination of bromopyridines is highly dependent on the choice of the palladium precursor, ligand, and base.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / dppp | Volatile secondary amines | NaOtBu | Toluene | 80 | Not specified | 55-98 | [10] |
| Pd₂(dba)₃ / BINAP | Cyclohexane-1,2-diamine | NaOtBu | Toluene | 80 | 4 | 60 | [11] |
| (NHC)Pd(allyl)Cl | Piperidine | NaOtBu | Dioxane | RT | <1 min | 91 | [2] |
| Pd(OAc)₂ / X-Phos | Aminothiophene | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 | [6] |
Analysis of Catalyst Performance:
-
Ligand Selection is Critical: The choice of phosphine ligand is crucial for successful amination of bromopyridines.[12] Bulky, electron-rich ligands like BINAP and X-Phos are often required to promote the reaction and prevent catalyst deactivation.[6][11]
-
Strong Bases are Essential: Strong bases such as sodium tert-butoxide (NaOtBu) are typically necessary to facilitate the deprotonation of the amine and drive the catalytic cycle forward.[10][13]
-
Pre-catalyst Efficiency: The use of well-defined pre-catalysts, such as the (NHC)Pd(allyl)Cl complex, can lead to remarkably fast reactions even at room temperature.[2]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with Cyclohexane-1,2-diamine
-
In a Schlenk vessel under an inert atmosphere (argon), combine (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOBuᵗ (2.4 g, 25 mmol).[11]
-
Add toluene (50 mL).[11]
-
Heat the resulting mixture to 80°C with stirring for 4 hours.[11]
-
After cooling to room temperature, add diethyl ether (50 mL).[11]
-
Wash the mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent under reduced pressure.[11]
-
Recrystallize the product from pentane/diethyl ether.[11]
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between a terminal alkyne and an organic halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[1]
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst / Co-catalyst | Bromopyridine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridines | Et₃N | DMF | 100 | 3 | 72-96 | [11] |
| Pd(PPh₃)₂Cl₂ / CuI | 3-Bromopyridine-D4 | Et₃N | THF | 60 | 6-24 | Not specified | [5] |
Analysis of Catalyst Performance:
-
Co-catalyst is Key: The Sonogashira reaction typically requires a copper(I) co-catalyst, such as CuI, to facilitate the transmetalation step.[11]
-
Versatile Catalyst Systems: Various palladium sources can be effective, including Pd(CF₃COO)₂ and Pd(PPh₃)₂Cl₂.[5][11] The choice of ligand, such as PPh₃, can also influence the reaction outcome.
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.[11]
-
Add DMF (2.0 mL) and stir for 30 minutes.[11]
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).[11]
-
Heat the mixture at 100°C for 3 hours, monitoring the reaction by TLC.[11]
-
After completion, proceed with a standard aqueous workup and purification by column chromatography.
Heck Coupling: Vinylation of Bromopyridines
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[14]
Comparative Performance of Palladium Catalysts in Heck Coupling
| Catalyst System | Bromopyridine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Supramolecular Pd Catalyst | 3-Bromopyridine | K₂CO₃ | Toluene | 130 | 1 | >60 | [15] |
| Pd(OAc)₂ / PPh₃ | 4-Bromopyridine | Et₃N | DMF | 100 | 24 | 75 | [6] |
| Pd(OAc)₂ / P(o-tol)₃ | 3-Bromopyridine-D4 | Et₃N | DMF | 100 | 12-24 | Not specified | [5] |
Analysis of Catalyst Performance:
-
Ligand Influence: The choice of ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃), can be crucial for achieving good yields.[5]
-
Novel Catalyst Systems: Innovative approaches, such as the use of supramolecular palladium catalysts, can significantly enhance reaction efficiency, leading to high yields in short reaction times.[15]
Experimental Protocol: Heck Coupling of 3-Bromopyridine-D4 with an Alkene
-
In a sealed tube, combine 3-Bromopyridine-D4 (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (2.0 mmol).[5]
-
Add anhydrous DMF (5 mL).[5]
-
Heat the sealed tube to 100 °C for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.[5]
-
Upon completion, perform a standard workup and purification.
Conclusion
The palladium-catalyzed cross-coupling of bromopyridines is a powerful and versatile tool for the synthesis of complex molecules. The success of these reactions hinges on the careful selection of the catalyst system. For Suzuki-Miyaura reactions, catalysts bearing electron-rich phosphine ligands or N-heterocyclic carbenes are generally preferred.[12] In Heck couplings, both homogeneous and heterogeneous catalysts can be effective, with reaction conditions playing a key role in achieving high yields.[12] For Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands is crucial for overcoming the challenges associated with heteroaryl substrates.[12] The Sonogashira coupling offers a reliable method for the introduction of alkynyl groups, typically requiring a copper co-catalyst. By understanding the principles outlined in this guide and leveraging the provided experimental data and protocols, researchers can navigate the complexities of bromopyridine coupling and accelerate their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcsonline.com [ijpcsonline.com]
- 15. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(6-Bromopyridin-2-yl)benzoic Acid
As researchers at the forefront of drug discovery and development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-tested protocols for the safe handling of 3-(6-Bromopyridin-2-yl)benzoic acid (CAS No. 914349-44-3), a compound often utilized as a protein degrader building block.[1] The procedures outlined here are designed to ensure your protection and the integrity of your research by establishing a self-validating system of safety from material receipt to final disposal.
While the specific toxicological properties of this compound have not been exhaustively investigated, a thorough hazard assessment based on its structural components—a brominated aromatic ring, a pyridine moiety, and a benzoic acid group—necessitates a cautious and systematic approach.[2]
Hazard Assessment and GHS Classification
Based on the known hazards of structurally related compounds such as bromobenzoic acids and pyridines, this compound should be handled as a hazardous substance.[3][4] The primary risks are associated with irritation and potential harm upon inhalation, ingestion, or direct contact.
Anticipated Hazard Profile
| Hazard Classification | Description | GHS H-Statement (Anticipated) | Supporting Evidence from Related Compounds |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | H315 | 2-Bromobenzoic acid and (6-Bromo-pyridin-2-yl)methanol are classified as skin irritants.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | H319 / H318 | Classified as a serious eye irritant.[2][4] Benzoic acid is noted to cause serious eye damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | H335 | Common classification for benzoic acid derivatives and similar powdered reagents.[2][4][5] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | H302 | A potential hazard based on data for similar pyridine and benzoic acid compounds.[4][6] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | H332 | A potential hazard based on data for similar pyridine and benzoic acid compounds.[6][7] |
Essential Personal Protective Equipment (PPE)
The use of PPE is the final and most critical barrier between the researcher and the chemical.[8] The following PPE is mandatory when handling this compound in any quantity.
Primary Engineering Control: Chemical Fume Hood
All handling of this solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3][9] This is the most critical step in preventing respiratory exposure by containing dust and aerosols at the source.
Tiered PPE Protocol
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are required at all times.[4][9]
-
Recommended for Splash Risk : When handling solutions or during procedures with a higher risk of splashing (e.g., transfers, filtration), a full-face shield must be worn over chemical splash goggles. Standard safety glasses with side shields are insufficient.[8]
-
-
Hand Protection :
-
Glove Type : Powder-free nitrile or neoprene gloves are recommended.[3][8] Always check the manufacturer's glove compatibility chart for the specific solvents being used.
-
Double Gloving : Wearing two pairs of gloves is best practice. The outer glove is removed immediately after handling the compound, minimizing the risk of cross-contamination.
-
Integrity and Replacement : Gloves must be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[8]
-
-
Body Protection :
-
A clean, fully buttoned laboratory coat with long sleeves is mandatory.[9]
-
Ensure cuffs are tucked under the inner pair of gloves to create a seal.
-
-
Respiratory Protection :
-
When handled exclusively within a fume hood, additional respiratory protection is typically not required.
-
In the rare event that work must occur outside a fume hood (e.g., equipment failure, certain large-scale operations), a NIOSH-approved respirator with appropriate particulate filters is necessary.[10] All personnel requiring a respirator must be medically cleared and fit-tested.[9]
-
Operational and Disposal Plans
A safe workflow is a continuous process, from the moment a chemical enters the lab until its waste is removed.
Workflow for Safe Handling of this compound
Caption: Standard workflow for handling solid chemical reagents.
Step-by-Step Handling Protocol
-
Preparation :
-
Donning PPE :
-
Don lab coat and chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don the second (outer) pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Chemical Handling (in Fume Hood) :
-
Carefully open the container. Avoid creating dust.
-
Use a spatula to transfer the required amount of solid to a tared weigh boat or directly into the reaction vessel.
-
Close the primary container tightly.
-
Wipe the exterior of the container with a damp cloth before removing it from the hood.
-
-
Doffing PPE and Decontamination :
-
After handling is complete, remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood and any equipment used.
-
Remove the inner gloves, followed by the lab coat and goggles.
-
Disposal Plan
-
Chemical Waste : All excess solid this compound and any solutions must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[9]
-
Contaminated Materials : Dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, in the designated solid hazardous waste stream.[2]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.[2] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.
Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2][4] |
| Inhalation | Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison control center or seek immediate medical attention.[4][11] |
| Small Spill (in Fume Hood) | Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Carefully sweep or scoop the material into a labeled hazardous waste container. Clean the spill area thoroughly. |
| Large Spill | Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) office. Prevent the spill from entering drains.[11] |
By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your scientific work.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

